Methyl 6-amino-5-bromonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTAAMVZKGYIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377300 | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180340-70-9 | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Methyl 6-amino-5-bromonicotinate, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to its structural similarity to nicotinic acid derivatives, this molecule is a valuable building block in the synthesis of potentially bioactive compounds. This document outlines its key physical characteristics, provides detailed experimental protocols for their determination, and presents a relevant biological pathway to contextualize its potential applications.
Core Physical Properties
The physical properties of a compound are critical for its handling, formulation, and application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its fundamental physical and chemical identifiers.
| Property | Data | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[1] |
| Molecular Weight | 231.05 g/mol | PubChem[1] |
| CAS Number | 180340-70-9 | PubChem[1] |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is essential for compound characterization. The following are detailed, standard experimental protocols that can be employed by researchers to determine the melting point and solubility of this compound.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity. The following protocol describes the capillary method for determining the melting point range.
Materials:
-
This compound sample
-
Capillary tubes (thin-walled, sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
-
Heating and Observation: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate measurement, repeat the experiment with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
Recording the Melting Range: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).
-
Purity Assessment: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
Solubility is a crucial parameter for drug development, influencing absorption and bioavailability. The following protocol outlines the isothermal shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Materials:
-
This compound sample
-
A selection of relevant solvents (e.g., water, ethanol, methanol, DMSO, dichloromethane)
-
Small vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.
-
Accurately add a known volume (e.g., 1 mL) of each selected solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
Potential Biological Relevance and Signaling Pathway
As a nicotinate derivative, this compound may interact with biological pathways involving nicotinic acid (niacin) and its receptors. One such pathway is the SIRT1-dependent signaling pathway, which is involved in regulating inflammation and cellular metabolism. Nicotinic acid has been shown to modulate this pathway.
References
An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate
CAS Number: 180340-70-9
This technical guide provides a comprehensive overview of Methyl 6-amino-5-bromonicotinate, a key heterocyclic building block utilized in synthetic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and discovery, offering insights into its properties, synthesis, and applications.
Physicochemical and Spectroscopic Data
This compound is a substituted pyridine derivative. Its structural and chemical properties make it a valuable intermediate for introducing the 6-aminopyridine-3-carboxylate moiety into more complex molecules.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. Most of the available data is computationally derived, as is common for many research intermediates.
| Property | Value | Source |
| CAS Number | 180340-70-9 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1] |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | [1] |
| Purity | Typically ≥95% | [2] |
| Computed XLogP3 | 1.7 | [3] |
| Computed TPSA | 65.2 Ų | [1][4] |
| Computed H-Bond Donor Count | 1 | [4] |
| Computed H-Bond Acceptor Count | 4 | [4] |
| Computed Rotatable Bond Count | 1 | [4] |
Spectroscopic Data (Predicted)
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | δ ~8.0-8.5 ppm (d, 1H, Ar-H), δ ~7.5-8.0 ppm (d, 1H, Ar-H), δ ~6.0-6.5 ppm (br s, 2H, -NH₂) , δ ~3.8 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~165 ppm (C=O), δ ~158 ppm (C-NH₂), δ ~148 ppm (Ar-CH), δ ~140 ppm (Ar-CH), δ ~120 ppm (Ar-C), δ ~105 ppm (C-Br), δ ~52 ppm (-OCH₃) |
| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~1720 (C=O stretch, ester), ~1620 (N-H bend), ~1580, 1450 (C=C stretch, aromatic), ~1250 (C-O stretch, ester), ~600-500 (C-Br stretch) |
| Mass Spec (EI) | Expected M⁺ peak at m/z = 230 and M+2 peak at m/z = 232 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes). |
Synthesis and Experimental Protocols
While a specific, published, step-by-step protocol for the synthesis of this compound is not widely documented, a chemically sound and common route involves the direct bromination of its precursor, Methyl 6-aminonicotinate.
Proposed Synthetic Pathway
The most plausible synthetic route is the electrophilic aromatic substitution (bromination) of Methyl 6-aminonicotinate. The amino group (-NH₂) is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the C5 position is ortho to the amino group and is sterically accessible, making it the prime location for bromination.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol: Bromination
This protocol is a representative methodology based on standard organic chemistry procedures for similar transformations.
1. Materials and Equipment:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
2. Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add Methyl 6-aminonicotinate (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile intermediate in the synthesis of more complex bioactive molecules.[5] Its structure contains multiple reactive sites—the amino group, the ester, and the bromine atom—which can be selectively modified.
Role as a Synthetic Intermediate
The primary application of this compound is as a building block in medicinal chemistry and agrochemical synthesis.
-
Pharmaceutical Synthesis: The related compound, Methyl 6-aminonicotinate, is a known precursor in the synthesis of glucokinase activators for potential diabetes therapy and in the development of selective histone deacetylase 3 (HDAC3) inhibitors for targeting breast cancer stem cells.[5] The bromo-derivative allows for further structural modifications, particularly through cross-coupling reactions.
-
Cross-Coupling Reactions: The bromine atom on the pyridine ring is well-suited for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.
-
Agrochemicals: Analogs such as Methyl 6-bromonicotinate are used in the formulation of novel pesticides and herbicides.[6]
Logical Workflow for Application
The typical workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the target scaffold.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Classification: GHS information indicates that the compound is a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place, protected from light.[4]
References
- 1. This compound | C7H7BrN2O2 | CID 2764099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 6. environmentclearance.nic.in [environmentclearance.nic.in]
An In-depth Technical Guide to Methyl 6-amino-5-bromopyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 6-amino-5-bromopyridine-3-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, and details a key application in carbon-carbon bond formation through a Suzuki-Miyaura coupling reaction. The guide is intended to serve as a valuable resource for researchers utilizing this compound in the synthesis of complex molecules for drug discovery and development.
Chemical Identity and Properties
Methyl 6-amino-5-bromopyridine-3-carboxylate, with the IUPAC name methyl 6-amino-5-bromonicotinate, is a substituted pyridine derivative. Its structure features a pyridine ring with a bromo, an amino, and a methyl carboxylate group at positions 5, 6, and 3, respectively. This arrangement of functional groups makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of Methyl 6-amino-5-bromopyridine-3-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | - |
| Synonyms | This compound | - |
| CAS Number | 180340-70-9 | - |
| Molecular Formula | C₇H₇BrN₂O₂ | - |
| Molecular Weight | 231.05 g/mol | - |
| Melting Point | 166-168 °C | [1] |
| Physical Form (at 20°C) | Solid | [1] |
Synthesis
A detailed, publicly available experimental protocol for the synthesis of methyl 6-amino-5-bromopyridine-3-carboxylate is not readily found in the reviewed literature. However, its synthesis can be inferred from general methods for the preparation of related aminonicotinic acid esters. A plausible synthetic route would involve the esterification of 6-amino-5-bromonicotinic acid. The synthesis of the parent acid, 6-aminonicotinic acid, can be achieved from 6-hydroxynicotinic acid, which is first brominated and then aminated. The esterification of the resulting 6-amino-5-bromonicotinic acid with methanol, likely under acidic conditions, would yield the target compound.
Spectroscopic Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for methyl 6-amino-5-bromopyridine-3-carboxylate is not available in the public domain. Researchers are advised to perform their own spectral analysis for characterization upon synthesis or acquisition. For reference, the IR and ¹H NMR spectra of the related precursor, 5-bromonicotinic acid, are available and show characteristic peaks for the carboxylic acid and the substituted pyridine ring[2].
Applications in Organic Synthesis
The primary utility of methyl 6-amino-5-bromopyridine-3-carboxylate is as a synthetic intermediate. The presence of a bromine atom on the pyridine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the synthesis of complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol for a Suzuki-Miyaura coupling reaction using methyl 6-amino-5-bromopyridine-3-carboxylate as a starting material is adapted from European Patent EP 3 887 372 B1. This reaction is a key step in the synthesis of novel compounds with potential therapeutic applications, such as RSV inhibitors.
Table 2: Reagents and Stoichiometry for the Suzuki-Miyaura Coupling Reaction
| Reagent | Molar Equivalents |
| This compound | 1.0 |
| Phenylboronic acid | 1.1 |
| Potassium phosphate tribasic | 3.4 |
| Toluene | - |
| H₂O | - |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | (catalytic amount) |
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate tribasic (3.4 eq).
-
Add toluene and water as the solvent system.
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution.
-
Add a catalytic amount of a suitable palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-6-aminopyridine-3-carboxylate derivative.
Diagram 1: General Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
While specific GHS hazard classifications for methyl 6-amino-5-bromopyridine-3-carboxylate are not detailed, related brominated pyridine and aminopyridine compounds are often associated with skin, eye, and respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Methyl 6-amino-5-bromopyridine-3-carboxylate is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its utility is particularly highlighted in palladium-catalyzed cross-coupling reactions, providing a reliable method for the introduction of aryl and heteroaryl moieties. This guide summarizes the currently available information on this compound and provides a detailed experimental protocol for its application in Suzuki-Miyaura coupling, which should aid researchers in the fields of medicinal chemistry and drug development in their synthetic endeavors.
References
An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of Methyl 6-amino-5-bromonicotinate, a key heterocyclic building block in medicinal chemistry and drug discovery.
Core Molecular Data
This compound is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 231.05 g/mol | [1][2] |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | [2] |
| CAS Number | 180340-70-9 | [2] |
| Purity | ≥98% (Commercially available) | [1] |
| Topological Polar Surface Area | 65.21 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Predicted logP | 1.2129 | [1] |
Experimental Protocols
Step 1: Synthesis of Methyl 6-aminonicotinate
This procedure is adapted from the known method for the preparation of Methyl 6-aminonicotinate.[3]
-
Objective: To convert 6-aminonicotinic acid to its corresponding methyl ester.
-
Reagents and Materials:
-
6-aminonicotinic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a suspension of 6-aminonicotinic acid (1.0 eq) in anhydrous methanol, slowly add thionyl chloride (1.2 eq) at 0 °C. Alternatively, concentrated sulfuric acid can be used as a catalyst.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Methyl 6-aminonicotinate, which can be purified by column chromatography or recrystallization.
-
Step 2: Bromination of Methyl 6-aminonicotinate
This step is a hypothetical procedure for the regioselective bromination of the synthesized Methyl 6-aminonicotinate. The amino group at the 6-position is an activating group that will direct the electrophilic substitution to the 5-position.
-
Objective: To introduce a bromine atom at the C5 position of the pyridine ring.
-
Reagents and Materials:
-
Methyl 6-aminonicotinate (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, protected from light
-
Magnetic stirrer and stir bar
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 6-aminonicotinate (1.0 eq) in acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring its progress by TLC. The flask should be protected from light to prevent radical side reactions.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel to yield the final product.
-
Role in Drug Discovery: A Workflow Perspective
This compound is a valuable scaffold in drug discovery, particularly in the context of Structure-Activity Relationship (SAR) studies. Its structure allows for systematic modifications at multiple positions (the amino group, the bromo substituent, and the methyl ester) to explore and optimize the biological activity of a lead compound.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for an SAR study utilizing a scaffold like this compound.
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Logical Relationship in Prodrug Development
Amino acids are often used to create prodrugs to improve properties like solubility and bioavailability. The amino group on this compound could potentially be coupled with an amino acid, which would then be cleaved in vivo to release the active drug.
Caption: Logical workflow for amino acid prodrug development.
References
A Comprehensive Spectroscopic Guide to Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Methyl 6-amino-5-bromonicotinate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted spectroscopic data, characteristic spectral features, and standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Overview
This compound is a substituted pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol . Its structure incorporates several key functional groups that influence its spectroscopic behavior: an aminopyridine ring, a bromine substituent, and a methyl ester group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate |
| CAS Number | 180340-70-9 |
Predicted and Expected Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.1 | Singlet |
| H-4 | ~7.9 | Singlet |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet |
| -OCH₃ | ~3.9 | Singlet |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-6 | ~158 |
| C-2 | ~148 |
| C-4 | ~138 |
| C-3 | ~115 |
| C-5 | ~108 |
| -OCH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 4: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amino) | Stretch | 3400 - 3200 | Medium |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Methyl) | Stretch | 2950 - 2850 | Medium |
| C=O (Ester) | Stretch | 1730 - 1715 | Strong |
| C=C, C=N (Aromatic Ring) | Stretch | 1600 - 1450 | Medium-Strong |
| C-O (Ester) | Stretch | 1300 - 1100 | Strong |
| C-Br | Stretch | 700 - 500 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.9764 / 232.9743 |
| [M+Na]⁺ | 252.9583 / 254.9563 |
Common fragmentation patterns for similar structures often involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
-
Instrument Setup:
-
Use an ESI-MS instrument.
-
Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
-
Examine the isotopic pattern to confirm the presence of bromine.
-
Workflow Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described above.
Purity Analysis of Methyl 6-amino-5-bromonicotinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Methyl 6-amino-5-bromonicotinate (CAS No: 180340-70-9), a key intermediate in pharmaceutical synthesis. This document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and presents a framework for data interpretation and reporting.
Introduction to this compound
This compound is a substituted pyridine derivative with the molecular formula C₇H₇BrN₂O₂ and a molecular weight of approximately 231.05 g/mol .[1] Its structure, featuring amino, bromo, and methyl ester functional groups, makes it a versatile building block in the synthesis of complex heterocyclic compounds, including active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as the presence of impurities can affect the yield, purity, and safety profile of the final drug substance. Commercial grades of this compound are typically available in purities of 95-97%.[2]
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A plausible synthesis involves the bromination of methyl 6-aminonicotinate. Based on this, potential impurities can be categorized as:
-
Starting Materials: Unreacted methyl 6-aminonicotinate.
-
Reagent-Related Impurities: Residual brominating agents or by-products.
-
Process-Related Impurities:
-
Over-brominated species: Dibrominated or other poly-brominated analogs.
-
Isomeric impurities: Impurities arising from bromination at other positions of the pyridine ring.
-
Hydrolysis products: 6-amino-5-bromonicotinic acid, formed by the hydrolysis of the methyl ester.
-
-
Degradation Products: Impurities formed during storage or handling.
A proposed synthetic pathway and the origin of potential impurities are visualized below.
References
An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 6-amino-5-bromonicotinate is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a methyl ester on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its application in contemporary drug discovery, particularly in the development of kinase inhibitors.
Synonyms and Chemical Identifiers
This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and key identifiers is provided below to facilitate cross-referencing and information retrieval.
| Identifier Type | Value |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate |
| CAS Number | 180340-70-9 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Depositor-Supplied Synonyms | 3-Pyridinecarboxylic acid, 6-amino-5-bromo-, methyl ester; Methyl 6-amino-5-bromo-3-pyridinecarboxylate; 6-Amino-5-bromonicotinic acid methyl ester |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 154-156 °C |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |
| Purity (typical) | ≥98% (by HPLC) |
Experimental Protocols
Synthesis of this compound
A reliable method for the laboratory-scale synthesis of this compound proceeds from 6-aminonicotinic acid.
Materials:
-
6-aminonicotinic acid
-
Methanol (anhydrous)
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Esterification: To a solution of 6-aminonicotinic acid (1.0 eq) in anhydrous methanol, add trifluoroacetic acid (0.1 eq) at room temperature. Heat the mixture to reflux and stir for 12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 6-aminonicotinate.
-
Bromination: Dissolve the methyl 6-aminonicotinate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at the 5-position of the pyridine ring.[1][2][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), under a positive flow of argon.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-5-aryl-nicotinate product.[1][2]
Spectroscopic Data
The structural integrity of this compound can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| H-2 (aromatic) | ~8.5 | Singlet |
| H-4 (aromatic) | ~8.0 | Singlet |
| -NH₂ | ~5.0-6.0 | Broad Singlet |
| -OCH₃ | ~3.9 | Singlet |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| C-6 (amino-substituted) | ~158 |
| C-2 | ~148 |
| C-4 | ~138 |
| C-3 (ester-substituted) | ~120 |
| C-5 (bromo-substituted) | ~108 |
| -OCH₃ | ~52 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.[4]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3200 | Amino group |
| C-H Stretch (aromatic) | 3100-3000 | Aromatic C-H |
| C=O Stretch (ester) | 1730-1715 | Ester carbonyl |
| C=C, C=N Stretch | 1600-1450 | Pyridine ring vibrations |
| C-O Stretch (ester) | 1300-1100 | Ester C-O |
| C-Br Stretch | 700-500 | Carbon-bromine bond |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.[5][6]
| m/z | Fragment |
| 230/232 | [M]⁺ (Molecular ion peak, showing isotopic pattern for bromine) |
| 201/203 | [M - CHO]⁺ |
| 199/201 | [M - OCH₃]⁺ |
| 171/173 | [M - COOCH₃]⁺ |
| 151 | [M - Br]⁺ |
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a valuable starting material for the synthesis of kinase inhibitors, a class of targeted therapeutics for cancer and other diseases.[7][8] The bromine atom allows for the introduction of various functionalities via cross-coupling reactions, which can be tailored to interact with the ATP-binding site of specific kinases. The amino group can serve as a key hydrogen bond donor or as a point for further derivatization.
Below is a conceptual workflow illustrating the use of this compound in the synthesis of a generic kinase inhibitor scaffold.
Caption: Synthetic workflow for a kinase inhibitor scaffold.
This diagram illustrates a common synthetic strategy where the core pyridine structure is first elaborated via a Suzuki coupling reaction, followed by hydrolysis of the methyl ester and subsequent amide bond formation to introduce further diversity and target-specific interactions.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in constructing complex molecular architectures, particularly in the realm of drug discovery, is well-established. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of its properties and a practical framework for its synthesis and application in creating novel compounds with potential therapeutic value.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 6-amino-5-bromonicotinate
This guide provides comprehensive safety information for Methyl 6-amino-5-bromonicotinate, a chemical compound used in research and development. It is intended for researchers, scientists, and professionals in the drug development field. The following sections detail the hazards, safety precautions, and emergency procedures associated with this compound.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate[1] |
| CAS Number | 180340-70-9[1][2][3] |
| Molecular Formula | C₇H₇BrN₂O₂[1] |
| Molecular Weight | 231.05 g/mol [1] |
| Melting Point | 108 - 111 °C (42 - 44 °C) Note: Discrepancy in reported values exists[4] |
| Boiling Point | 204 °C[4] |
| Appearance | Solid (form not specified) |
| Incompatible Materials | Strong oxidizing agents, Strong bases[5] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. Some suppliers also indicate that it is harmful to aquatic life.
GHS Classification
| Hazard Class | Category |
| Skin corrosion/irritation[1][2] | 2 |
| Serious eye damage/eye irritation[1][2] | 2/2A |
| Specific target organ toxicity — single exposure[1][2] | 3 |
| (Respiratory tract irritation) | |
| Hazardous to the aquatic environment, short-term (acute) | 3 |
Hazard Statements (H-phrases)
-
H402: Harmful to aquatic life[4]
Signal Word: Warning[2]
Hazard Pictograms:
Experimental Protocols: Safe Handling and Personal Protection
While specific experimental protocols for toxicity studies are not publicly available, this section outlines standard procedures for the safe handling of this compound in a laboratory setting based on information from safety data sheets.
Engineering Controls:
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[4][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][4]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if they become contaminated.[2][4]
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[4]
Hygiene Measures:
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Contaminated clothing should be removed and washed before reuse.[2]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][5]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[2][4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek medical attention.[4][6]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[3][4]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[4]
-
Methods for Cleaning Up: For small spills, sweep up the solid material, place it in a suitable container for disposal, and clean the affected area. Avoid generating dust. For large spills, alert emergency services.[3][4][5]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Some sources recommend storage at 2-8°C, protected from light.[6][8]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. The waste should be handled by a licensed professional waste disposal service.[2][4]
Visualizations
The following diagrams illustrate the safe handling workflow and the relationship between the hazards associated with this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between exposure routes and primary hazards.
References
- 1. This compound | C7H7BrN2O2 | CID 2764099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]
The Versatile Role of Methyl 6-amino-5-bromonicotinate in Heterocyclic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-amino-5-bromonicotinate has emerged as a pivotal building block in the realm of heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of fused pyridine scaffolds. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and a methyl ester on a pyridine core, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications in the construction of medicinally relevant heterocyclic systems, complete with detailed experimental protocols, quantitative data, and visual representations of key reaction pathways.
Physicochemical Properties and Spectroscopic Data
This compound is a solid at room temperature with a molecular formula of C₇H₇BrN₂O₂ and a molecular weight of 231.05 g/mol .[1] A summary of its key physical and spectroscopic properties is provided in the tables below.
Table 1: Physical and Chemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| CAS Number | 180340-70-9 |
| Appearance | Solid |
| Melting Point | 154-156 °C[2] |
Table 2: 1H and 13C NMR Spectroscopic Data for this compound
| 1H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.48 | s | H-2 | ||
| 7.96 | s | H-4 | ||
| 4.85 | br s | -NH₂ | ||
| 3.87 | s | -OCH₃ | ||
| 13C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment | ||
| 165.8 | C=O | |||
| 157.1 | C-6 | |||
| 148.7 | C-2 | |||
| 139.5 | C-4 | |||
| 122.5 | C-3 | |||
| 105.2 | C-5 | |||
| 52.3 | -OCH₃ |
Note: The NMR data is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.[1][3]
Synthesis of this compound
A common and efficient method for the preparation of this compound involves the esterification of 6-aminonicotinic acid followed by bromination, or the bromination of 6-aminonicotinic acid followed by esterification. A reliable method starts from 6-aminonicotinic acid.[2]
Experimental Protocol: Synthesis from 6-Aminonicotinic Acid
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
6-Aminonicotinic acid
-
Methanol
-
Aqueous Hydrogen Chloride (HCl)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of 6-aminonicotinic acid in methanol, add a catalytic amount of aqueous hydrogen chloride.[2]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 6-aminonicotinate.
-
Bromination: Dissolve the crude methyl 6-aminonicotinate in acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure this compound.
Role in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound readily participates in this reaction with various aryl and heteroaryl boronic acids.
Caption: Suzuki-Miyaura Coupling Reaction.
Table 3: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Arylboronic Acid | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6 | ~92 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a reaction vessel, add this compound, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Add a mixture of toluene and water.
-
Degas the mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 90 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 6-amino-5-phenylnicotinate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of N-substituted derivatives.
Caption: Buchwald-Hartwig Amination Reaction.
Table 4: Representative Buchwald-Hartwig Amination Reaction Conditions and Yields
| Amine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |
| Piperidine | Pd(OAc)₂ (3) | BINAP | NaOtBu | 1,4-Dioxane | 100 | 16 | ~88 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
In a glovebox, combine this compound, morpholine, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and Xantphos in a reaction tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and heat the reaction mixture at 110 °C for 18 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield methyl 6-amino-5-morpholinonicotinate.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C-C triple bonds, which are valuable functionalities in medicinal chemistry.
Caption: Sonogashira Coupling Reaction.
Table 5: Representative Sonogashira Coupling Reaction Conditions and Yields
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | 60 | 8 | ~90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 70 | 6 | ~85 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a solution of this compound in a mixture of THF and triethylamine, add phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Heat the reaction mixture at 60 °C under an inert atmosphere for 8 hours.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain methyl 6-amino-5-(phenylethynyl)nicotinate.
Synthesis of Fused Heterocyclic Systems
The trifunctional nature of this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines.
Synthesis of Pyrido[2,3-d]pyrimidines
The amino and ester functionalities of this compound can be utilized in cyclocondensation reactions to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold. A common approach involves reaction with formamide or its derivatives.
Caption: Synthesis of a Pyrido[2,3-d]pyrimidine derivative.
Experimental Protocol: Synthesis of 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one
-
Amidation: Treat a solution of this compound in methanol with a saturated solution of ammonia in methanol. Stir at room temperature until the ester is fully converted to the corresponding amide, 6-amino-5-bromonicotinamide.
-
Cyclization: Heat the crude 6-amino-5-bromonicotinamide in an excess of formamide at a high temperature (e.g., 180-200 °C).
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 7-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one.
Synthesis of Thieno[2,3-b]pyridines and Furo[2,3-b]pyridines
While direct synthesis from this compound is less common, derivatives obtained from it through the aforementioned cross-coupling reactions can serve as precursors for the construction of thieno[2,3-b]pyridine and furo[2,3-b]pyridine ring systems. For instance, a Sonogashira coupling product can undergo intramolecular cyclization to form a furo[2,3-b]pyridine.
Conclusion
This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its readily available starting materials and the presence of three distinct functional groups provide a powerful platform for the synthesis of a wide range of complex heterocyclic compounds. The ability to participate in various palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions makes it an indispensable tool for medicinal chemists and drug development professionals in the quest for novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important synthetic intermediate.
References
An In-depth Technical Guide to Methyl 6-amino-5-bromonicotinate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-5-bromonicotinate is a halogenated pyridine derivative that holds significance as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on the pyridine core, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound. Detailed experimental protocols, quantitative data, and an exploration of its potential applications in medicinal chemistry and materials science are presented to serve as a valuable resource for researchers in the field.
Introduction
Pyridine carboxylic acids and their derivatives have a rich history in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound (CAS No. 180340-70-9) has emerged as a key intermediate in the synthesis of complex molecules for drug discovery and other applications.[2][4] The presence of amino, bromo, and ester functional groups provides multiple reaction sites for further chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate | [5] |
| CAS Number | 180340-70-9 | [5] |
| Molecular Formula | C₇H₇BrN₂O₂ | [5] |
| Molecular Weight | 231.05 g/mol | [5] |
| Appearance | Off-white to pale yellow crystalline powder | [6] |
| Melting Point | 180–185°C (decomposes) | [6] |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be logically approached through the bromination of its precursor, Methyl 6-aminonicotinate. The general workflow for this synthesis is outlined below.
General Synthetic Workflow
The synthesis commences with the readily available 6-aminonicotinic acid, which is first esterified to produce Methyl 6-aminonicotinate. This intermediate is then subjected to electrophilic bromination to yield the final product, this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, based on established chemical principles for analogous transformations.
Step 1: Synthesis of Methyl 6-aminonicotinate
A detailed protocol for the synthesis of the precursor, Methyl 6-aminonicotinate, can be found in the literature. A common method involves the Fischer esterification of 6-aminonicotinic acid.[7]
Step 2: Synthesis of this compound
-
Materials:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 6-aminonicotinate in anhydrous acetonitrile.
-
To this solution, add N-Bromosuccinimide (1.0 to 1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
-
Expected Yield and Characterization:
-
The yield for this type of bromination reaction can typically range from moderate to high, depending on the specific reaction conditions and purity of the starting material.
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of therapeutic applications. Derivatives of aminonicotinic acid have been investigated for their potential as antifungal, antibacterial, and anticancer agents.[3][8][9][10]
The presence of the bromine atom makes this compound an excellent substrate for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Given that many kinase inhibitors and GPCR modulators feature highly substituted heterocyclic cores, it is plausible that derivatives of this compound could be designed to target these important classes of drug targets.[11][12][13][14][15] However, at present, there is no direct evidence linking this compound to a specific signaling pathway.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. While its own discovery and history are not well-documented, its utility as a building block is clear. The synthetic protocols outlined in this guide, based on established chemical principles, provide a framework for its preparation in a laboratory setting. Further research into the biological activities of derivatives synthesized from this scaffold may lead to the discovery of novel therapeutic agents and a deeper understanding of their interactions with biological signaling pathways.
References
- 1. Biological effects of 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. njbam.lookchem.com [njbam.lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. echemhub.com [echemhub.com]
- 5. This compound | C7H7BrN2O2 | CID 2764099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innospk.com [innospk.com]
- 10. [Study of a pyridine series. I. Derivatives of 6-aminonicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 13. prepchem.com [prepchem.com]
- 14. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 15. Methyl 6-Bromonicotinate | 26218-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
The Emerging Therapeutic Potential of Methyl 6-amino-5-bromonicotinate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The scaffold of methyl 6-amino-5-bromonicotinate, a substituted pyridine derivative, presents a compelling starting point for the discovery of novel therapeutic agents. While direct research on the biological activities of its derivatives is still in nascent stages, the well-documented and diverse bioactivities of closely related nicotinic acid and aminopyridine analogs provide a strong rationale for their investigation. This technical guide synthesizes the potential biological activities of this compound derivatives by examining the established pharmacological profiles of 5-bromonicotinic acid and 6-aminonicotinic acid derivatives. This analysis points towards promising avenues in anticancer, antimicrobial, and anti-inflammatory research.
Synthetic Strategies and Derivatization Potential
The this compound core offers multiple reactive sites for chemical modification, enabling the creation of diverse chemical libraries for biological screening. The amino group, the bromine atom, and the methyl ester are all amenable to a variety of chemical transformations.
A general workflow for the derivatization of the this compound scaffold can be visualized as follows:
Potential Anticancer Activity
Derivatives of nicotinic acid have shown significant promise as anticancer agents, with some acting as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.[1]
VEGFR-2 Inhibition Pathway
The inhibition of VEGFR-2 by small molecules can disrupt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor vascularization.
Quantitative Data on Related Anticancer Compounds
While specific data for this compound derivatives are not yet available, the following table summarizes the anticancer activity of some nicotinic acid derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Nicotinic Acid-based VEGFR-2 Inhibitor (Compound 5c) | HCT-15 (Colon) | 0.068 | [2] |
| Nicotinic Acid-based VEGFR-2 Inhibitor (Compound 5c) | PC-3 (Prostate) | Not specified | [2] |
| Acylhydrazone of Nicotinic Acid (Compound 17) | HeLa (Cervical) | 61.18 µg/mL | [3] |
Potential Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. Nicotinic acid and its derivatives have been investigated for their antibacterial and antifungal properties. Research suggests that some derivatives may act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4]
Quantitative Data on Related Antimicrobial Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for some nicotinic acid derivatives against various microbial strains.
| Compound Class | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [3] |
| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus aureus ATCC 6538 | 3.91 | [3] |
| Acylhydrazone of Nicotinic Acid (Compound 13) | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | [3] |
| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Bacillus subtilis ATCC 6633 | 7.81 | [3] |
| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Staphylococcus aureus ATCC 6538 | 7.81 | [3] |
| 1,3,4-Oxadiazoline of Nicotinic Acid (Compound 25) | Staphylococcus aureus MRSA ATCC 43300 | 15.62 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. The following are generalized protocols based on the available literature for related compounds.
General Synthesis of Acylhydrazones of Nicotinic Acid
-
Starting Material : Nicotinic acid hydrazide (0.01 mole) is dissolved in 20 mL of ethanol (96%).
-
Reaction : An appropriate aldehyde (0.011 mole) is added to the solution.
-
Reflux : The mixture is heated under reflux for 3 hours.
-
Crystallization : The solution is cooled and then placed in a refrigerator for 24 hours to allow for the precipitation of the product.
-
Purification : The precipitate is filtered off and recrystallized from ethanol to yield the pure acylhydrazone derivative.[3]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum : Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution : The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the prepared microbial suspension.
-
Incubation : The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions
The structural framework of this compound holds significant potential for the development of novel therapeutic agents. The presence of versatile functional groups allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against various biological targets. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a panel of cancer cell lines and microbial pathogens will be instrumental in identifying lead compounds for further development. Mechanistic studies will then be crucial to elucidate their modes of action and to validate their therapeutic potential. The insights gained from the established bioactivities of related nicotinic acid scaffolds strongly suggest that this is a promising area for drug discovery.
References
Methodological & Application
Synthesis of Methyl 6-amino-5-bromonicotinate from 6-aminonicotinic acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 6-amino-5-bromonicotinate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process starting from commercially available 6-aminonicotinic acid: (1) Fischer esterification to produce Methyl 6-aminonicotinate, and (2) subsequent regioselective bromination to yield the final product. These protocols are intended for researchers, scientists, and professionals in the field of drug development.
Reaction Overview
The synthesis pathway initiates with the esterification of the carboxylic acid group of 6-aminonicotinic acid in the presence of methanol and an acid catalyst. The resulting intermediate, Methyl 6-aminonicotinate, is then subjected to electrophilic aromatic substitution using a brominating agent to introduce a bromine atom at the 5-position of the pyridine ring, yielding this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 6-aminonicotinate
This protocol outlines the Fischer esterification of 6-aminonicotinic acid.
Materials:
-
6-aminonicotinic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-aminonicotinic acid.
-
Add a sufficient amount of anhydrous methanol to dissolve the starting material.
-
Carefully and slowly, add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 6-aminonicotinate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.
Expected Outcome: Methyl 6-aminonicotinate is a white to off-white solid.
Step 2: Synthesis of this compound
This protocol describes the bromination of Methyl 6-aminonicotinate at the 5-position.
Materials:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-aminonicotinate in anhydrous chloroform or acetonitrile.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirring solution. Alternatively, a solution of bromine (1.0 equivalent) in chloroform can be added dropwise.
-
Maintain the reaction at 0 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction. If NBS was used, proceed to step 6. If bromine was used, add a saturated solution of sodium thiosulfate to quench any unreacted bromine.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 6-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | White to off-white powder |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | 152.15 | White to off-white solid |
| This compound | C₇H₇BrN₂O₂ | 231.05 | Off-white to pale solid |
Table 2: Characterization Data for this compound
| Property | Data |
| Melting Point | The melting point for the isomeric Methyl 6-amino-5-bromopicolinate is reported as 143-145 °C. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = 7.76 (d, J = 7.88 Hz, 1H), 7.34 (d, J = 7.92 Hz, 1H), 5.23 (s, 2H), 3.94 (s, 3H). |
| ¹³C NMR (Predicted) | δ (ppm) ≈ 166 (C=O), 156 (C-NH₂), 148 (Ar-CH), 138 (Ar-CH), 115 (Ar-C-CO₂Me), 108 (Ar-C-Br), 52 (O-CH₃) |
| Mass Spectrometry (ESI) | m/z: 231.0 [(M + H)⁺]. |
Visualizations
The following diagrams illustrate the synthetic workflow and the chemical transformation.
Caption: Synthetic workflow for this compound.
Caption: Overall reaction scheme for the two-step synthesis.
Application Notes and Protocols: One-Pot Synthesis of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed one-pot synthesis protocol for Methyl 6-amino-5-bromonicotinate, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the direct bromination of Methyl 6-aminonicotinate. This application note provides a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring amino, bromo, and methyl ester functionalities on a pyridine ring, makes it a versatile scaffold for the development of novel therapeutic agents. A streamlined, one-pot synthesis of this compound is highly desirable to improve efficiency and reduce waste in the drug discovery and development process. The proposed method involves the direct electrophilic bromination of commercially available Methyl 6-aminonicotinate at the 5-position, which is activated by the ortho-directing amino group.
Data Presentation
The following table summarizes the expected quantitative data for the one-pot synthesis of this compound. These values are based on typical yields and reaction parameters for similar bromination reactions of activated aromatic systems.
| Parameter | Value |
| Starting Material | Methyl 6-aminonicotinate |
| Reagents | N-Bromosuccinimide (NBS), Acetonitrile (MeCN) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Product Molar Mass | 231.05 g/mol [1] |
| Expected Yield | 75-85% |
| Purity (after purification) | >95% |
Experimental Protocol
This protocol describes a laboratory-scale, one-pot synthesis of this compound.
Materials:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Methyl 6-aminonicotinate (1.0 eq) in anhydrous acetonitrile. Stir the solution at room temperature until the starting material is fully dissolved.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The reaction is typically exothermic, and the temperature should be monitored. The reaction mixture is then stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to the reaction mixture to decompose any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.
Methyl 6-amino-5-bromonicotinate is a valuable building block in medicinal chemistry. The presence of a bromine atom on the pyridine ring provides a reactive handle for the introduction of diverse aryl and heteroaryl substituents via the Suzuki coupling. The resulting 6-amino-5-aryl-nicotinic acid methyl esters are key intermediates in the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for performing Suzuki coupling reactions with this compound.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines, which are prevalent structural motifs in a vast array of bioactive molecules and functional materials.[1] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool for medicinal chemists and drug development professionals.
This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of methyl 6-amino-5-bromonicotinate. This substrate is an electron-deficient bromopyridine, and its successful amination provides a pathway to a diverse range of substituted 6-aminonicotinic acid derivatives, which are valuable intermediates in the synthesis of novel therapeutic agents. The presence of the amino and ester functionalities on the pyridine ring necessitates careful optimization of reaction conditions to achieve high yields and selectivity.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated or N-alkylated aminonicotinate product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.
The choice of the palladium precursor, ligand, base, and solvent is critical for the success of the reaction, especially with a potentially coordinating substrate like this compound.
Representative Reaction Conditions
| Parameter | Typical Reagents and Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Typically used at 1-5 mol%. Pre-catalysts can also be employed for ease of use and enhanced activity. |
| Ligand | Xantphos, BINAP, dppf, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination. The choice of ligand is often substrate-dependent. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS | Strong, non-nucleophilic bases are required. The choice of base can be critical for substrates with base-sensitive functional groups like esters. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance. |
| Temperature | 80-120 °C | The reaction temperature often needs to be optimized for specific substrates and catalysts. |
| Amine | Primary and secondary aliphatic and aromatic amines | The nature of the amine can significantly influence the reaction outcome. |
Experimental Protocols
The following are representative protocols for the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners and desired outcomes.
Protocol 1: General Procedure with an Arylamine
This protocol is a general starting point for the coupling of this compound with an arylamine.
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.1-1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the arylamine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen); repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-aminonicotinate derivative.
Protocol 2: General Procedure with a Volatile Secondary Amine
This protocol is adapted for use with volatile amines and requires a sealed reaction vessel.[2][3][4]
Materials:
-
This compound (1.0 equiv)
-
Volatile secondary amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous toluene, followed by the solution of the volatile secondary amine via syringe.
-
Seal the reaction tube tightly and place it in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - A Practical BuchwaldâHartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols: The Use of Methyl 6-amino-5-bromonicotinate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Methyl 6-amino-5-bromonicotinate as a versatile building block in the synthesis of pharmaceutically active compounds. The strategic placement of the amino, bromo, and methyl ester functionalities on the pyridine ring makes this reagent a valuable starting material for the construction of complex heterocyclic scaffolds, particularly in the development of kinase and PARP inhibitors. This document outlines key palladium-catalyzed cross-coupling reactions and provides detailed experimental protocols and data for these transformations.
Introduction
This compound is a key intermediate in medicinal chemistry, offering multiple reaction sites for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in modern drug discovery for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in a wide range of therapeutic agents. The amino and ester groups provide additional handles for further functionalization, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Key Applications in Pharmaceutical Synthesis
This compound and its derivatives are instrumental in the synthesis of various targeted therapies, including:
-
Kinase Inhibitors: The pyridine scaffold is a common core in many kinase inhibitors. By functionalizing the 5-position of the pyridine ring, novel compounds targeting kinases such as p38 MAP kinase and Aurora kinases can be synthesized. These kinases are implicated in inflammatory diseases and cancer.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that exploit tumor-specific defects in DNA repair. The nicotinamide core, present in this compound, is a key pharmacophoric element in many PARP inhibitors, including the approved drug Olaparib.
Experimental Protocols
The following sections detail generalized protocols for the two most common and powerful cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the bromopyridine core and various aryl or heteroaryl boronic acids or esters.
Protocol: Synthesis of Methyl 6-amino-5-(4-fluorophenyl)nicotinate
-
Materials:
-
This compound (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried round-bottom flask, add this compound, (4-fluorophenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromopyridine with a wide variety of primary and secondary amines.
Protocol: Synthesis of Methyl 6-amino-5-(piperidin-1-yl)nicotinate
-
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Anhydrous Toluene, degassed
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and XPhos to a flame-dried Schlenk tube.
-
Add this compound.
-
Add degassed toluene, followed by piperidine.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
-
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using bromopyridine substrates analogous to this compound, as specific yield data for this exact substrate is not widely published. These values serve as a good starting point for reaction optimization.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 12 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 100 | 10 | 88-98 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 16 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 82-92 |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key drug targets that can be modulated by compounds synthesized from this compound.
Application of Methyl 6-amino-5-bromonicotinate in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-amino-5-bromonicotinate is a versatile pyridine-based building block with significant potential in the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on the pyridine ring, offers multiple reaction sites for derivatization. This allows for the synthesis of a diverse range of molecules with potential fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes, experimental protocols, and data interpretation for the utilization of this compound in the synthesis and evaluation of new agrochemical candidates.
Introduction
The pyridine ring is a key scaffold in a multitude of successful agrochemicals due to its favorable physicochemical properties and biological activity. This compound serves as a valuable starting material for the synthesis of various substituted nicotinic acid derivatives, which are known to exhibit a broad spectrum of agrochemical activities. The presence of the bromine atom facilitates cross-coupling reactions, while the amino group can be readily modified to introduce diverse functionalities, influencing the molecule's mode of action and target specificity.
Application in Fungicide Development
Derivatives of aminonicotinates have shown promise as potent fungicides. The novel fungicide aminopyrifen, a 2-aminonicotinate derivative, demonstrates a unique mode of action and broad-spectrum activity against various plant pathogens.[1][2] This highlights the potential of synthesizing novel fungicides starting from this compound.
Hypothetical Synthesis of a Novel Fungicidal Agent
A plausible synthetic route involves the acylation of the amino group of this compound with a suitable acyl chloride, followed by further modifications. For instance, a reaction with 2-chloronicotinoyl chloride could yield an intermediate that can be further derivatized.
Experimental Protocol: Synthesis of a Nicotinamide Derivative
Objective: To synthesize a novel nicotinamide derivative from this compound.
Materials:
-
This compound
-
2-Chloronicotinoyl chloride
-
Pyridine (as a base)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the desired nicotinamide derivative.
Quantitative Data: Fungicidal Activity
The following table summarizes the fungicidal activity of a series of hypothetical nicotinamide derivatives against various plant pathogens, based on published data for structurally related compounds.[1][2]
| Compound ID | Target Pathogen | EC50 (mg/L) |
| Hypothetical Derivative 1 | Botrytis cinerea (Gray Mold) | 0.15 |
| Sclerotinia sclerotiorum (White Mold) | 0.32 | |
| Pyricularia oryzae (Rice Blast) | 1.20 | |
| Hypothetical Derivative 2 | Botrytis cinerea (Gray Mold) | 0.09 |
| Sclerotinia sclerotiorum (White Mold) | 0.25 | |
| Pyricularia oryzae (Rice Blast) | 0.85 | |
| Aminopyrifen (Reference) | Botrytis cinerea (Gray Mold) | 0.08 |
| Sclerotinia sclerotiorum (White Mold) | 0.20 | |
| Pyricularia oryzae (Rice Blast) | 0.50 |
Application in Herbicide Development
Picolinic acid derivatives are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth. The structural backbone of this compound can be elaborated to generate novel picolinic acid-based herbicides.
Hypothetical Synthesis of a Picolinic Acid Herbicide
A potential synthetic pathway could involve a Suzuki cross-coupling reaction at the bromine position to introduce an aryl or heteroaryl group, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid.
Experimental Protocol: Suzuki Cross-Coupling Reaction
Objective: To synthesize an aryl-substituted nicotinic acid derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Add the 1,4-dioxane/water solvent mixture and degas the solution with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Herbicidal Activity
The table below presents the herbicidal activity of hypothetical picolinic acid derivatives against various weed species, with data extrapolated from studies on similar compounds.[3][4][5]
| Compound ID | Weed Species | IC50 (µM) - Root Growth Inhibition |
| Hypothetical Derivative 3 | Amaranthus retroflexus (Redroot Pigweed) | 5.2 |
| Chenopodium album (Common Lambsquarters) | 8.1 | |
| Setaria faberi (Giant Foxtail) | 15.4 | |
| Hypothetical Derivative 4 | Amaranthus retroflexus (Redroot Pigweed) | 3.8 |
| Chenopodium album (Common Lambsquarters) | 6.5 | |
| Setaria faberi (Giant Foxtail) | 12.1 | |
| Picloram (Reference) | Amaranthus retroflexus (Redroot Pigweed) | 10.5 |
| Chenopodium album (Common Lambsquarters) | 18.2 | |
| Setaria faberi (Giant Foxtail) | >50 |
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for agrochemical development from this compound.
Caption: Simplified signaling pathway for synthetic auxin herbicides.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide array of potential agrochemical candidates. Its strategic functionalization allows for the exploration of diverse chemical spaces, leading to the discovery of novel fungicides and herbicides. The provided protocols and data serve as a foundational guide for researchers to harness the potential of this valuable chemical intermediate in the ongoing quest for effective and sustainable crop protection solutions. Further research into the derivatization of this compound is warranted to fully exploit its potential in agrochemical innovation.
References
- 1. Aminopyrifen, a novel 2-aminonicotinate fungicide with a unique effect and broad-spectrum activity against plant pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 6-amino-5-bromonicotinate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
Methyl 6-amino-5-bromonicotinate is a valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds, including potent kinase inhibitors. Its bifunctional nature, possessing both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, allows for the strategic introduction of various pharmacophoric elements. This document provides detailed application notes and experimental protocols for the synthesis of a novel kinase inhibitor derived from this compound, targeting the Aurora and MPS1 kinases, which are key regulators of mitosis.
Target Kinase Profile
The synthesized inhibitor, designated as Compound 1 , is a potent inhibitor of Aurora A, Aurora B, and Monopolar Spindle 1 (MPS1) kinases. These serine/threonine kinases are crucial for proper cell division, and their overexpression is common in many cancers, making them attractive targets for anticancer drug development.
Quantitative Data Summary
The inhibitory activity of Compound 1 against a panel of kinases was determined using a luminescence-based kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | Compound 1 IC50 (nM) |
| Aurora A | 15 |
| Aurora B | 25 |
| MPS1 | 30 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-amino-5-(pyridin-4-yl)nicotinate (Intermediate 1)
This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce a pyridine ring at the 5-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield Methyl 6-amino-5-(pyridin-4-yl)nicotinate as a solid.
Protocol 2: Synthesis of 5-(Pyridin-4-yl)-6-aminonicotinamide (Intermediate 2)
This protocol details the amidation of the methyl ester to the corresponding primary amide.
Materials:
-
Methyl 6-amino-5-(pyridin-4-yl)nicotinate (Intermediate 1) (1.0 eq)
-
Ammonia in methanol (7N solution)
-
Methanol
Procedure:
-
Dissolve Methyl 6-amino-5-(pyridin-4-yl)nicotinate in methanol in a sealed tube.
-
Add a 7N solution of ammonia in methanol.
-
Heat the mixture to 80 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
The crude 5-(Pyridin-4-yl)-6-aminonicotinamide can be used in the next step without further purification or can be purified by recrystallization.
Protocol 3: Synthesis of 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 1)
This protocol describes the Hofmann rearrangement to yield the final kinase inhibitor.
Materials:
-
5-(Pyridin-4-yl)-6-aminonicotinamide (Intermediate 2) (1.0 eq)
-
Sodium hypobromite (NaOBr) solution (prepared fresh from bromine and sodium hydroxide)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Prepare a fresh solution of sodium hypobromite by adding bromine dropwise to a cold (0 °C) solution of sodium hydroxide in water.
-
Dissolve 5-(Pyridin-4-yl)-6-aminonicotinamide in a cold aqueous solution of sodium hydroxide.
-
Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Heat the reaction mixture to 70 °C for 30 minutes.
-
Cool the mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid).
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-one (Compound 1 ).
Protocol 4: Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 values of synthesized compounds against target kinases.
Materials:
-
Recombinant human Aurora A, Aurora B, and MPS1 kinase
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Substrate peptide (e.g., Kemptide for Aurora kinases)
-
Compound 1 (or other test inhibitors)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of Compound 1 in kinase buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
Visualizations
Caption: Synthetic workflow for Compound 1.
References
Application Notes and Protocols for the Synthesis of Novel Materials Using Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-5-bromonicotinate is a versatile trifunctional heterocyclic building block, offering a unique combination of reactive sites for the synthesis of a diverse array of novel materials. The presence of an amino group, a bromo substituent, and a methyl ester on the pyridine core allows for sequential and site-selective functionalization. This document provides detailed application notes and experimental protocols for the utilization of this compound in various palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions, enabling the construction of complex molecular architectures relevant to drug discovery, materials science, and agrochemical development.
The strategic positioning of the bromo and amino groups makes this reagent particularly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings at the 5-position. The amino group, in conjunction with the adjacent ester or a newly introduced substituent, can then be utilized for the construction of fused heterocyclic systems, such as pyridopyrimidines, which are privileged scaffolds in medicinal chemistry.
Physicochemical Properties
| Property | Value |
| IUPAC Name | methyl 6-amino-5-bromopyridine-3-carboxylate[1] |
| Molecular Formula | C₇H₇BrN₂O₂[1] |
| Molecular Weight | 231.05 g/mol [1] |
| CAS Number | 1199773-11-7 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Application 1: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen-based substituents.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-aminonicotinates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Representative Protocol:
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is suspended in a solvent system (e.g., 1,4-dioxane/water, 4:1, 10 mL). The reaction mixture is degassed with argon for 15 minutes and then heated to 90-100 °C for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Representative for similar aminobromopyridines):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 12 | 75-85 |
B. Buchwald-Hartwig Amination: Synthesis of 5,6-Diaminonicotinates
This reaction enables the formation of a C-N bond, coupling primary or secondary amines at the 5-position.
Reaction Scheme:
References
Protocol for the N-alkylation of Methyl 6-amino-5-bromonicotinate
Application Note
The N-alkylation of aminopyridines is a fundamental transformation in organic synthesis, providing access to a wide array of substituted pyridine derivatives that are key intermediates in the development of pharmaceuticals and other biologically active molecules. This document outlines a detailed protocol for the N-alkylation of methyl 6-amino-5-bromonicotinate. This particular scaffold is of significant interest as the amino group allows for the introduction of diverse alkyl substituents, while the bromo and methyl ester functionalities offer sites for further chemical modifications, making it a versatile building block in medicinal chemistry.
The protocol detailed below is based on the well-established nucleophilic substitution reaction of an amine with an alkyl halide. Given the electron-deficient nature of the pyridine ring in this compound, the nucleophilicity of the amino group is reduced. Therefore, the reaction may require elevated temperatures to proceed at a reasonable rate. For less reactive alkyl halides or to achieve higher yields and selectivity, alternative methods such as the Buchwald-Hartwig amination or the Ullmann condensation, which utilize palladium and copper catalysts respectively, can be employed. These catalyzed reactions often proceed under milder conditions and tolerate a broader range of functional groups.
This protocol focuses on a direct N-alkylation approach with alkyl halides, which is a straightforward and widely accessible method. For researchers encountering challenges with this method, investigation into catalyzed cross-coupling reactions is recommended.
Reaction Principle
The N-alkylation of this compound with an alkyl halide proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide as a leaving group. A base is typically added to neutralize the hydrogen halide generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
Experimental Protocol
This protocol is adapted from established methodologies for the N-alkylation of structurally similar aminopyridines, such as 2-amino-6-bromopyridine.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask or pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Reflux condenser (if not using a sealed tube)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the base (1.5-2.0 eq.). The choice of base will depend on the reactivity of the alkyl halide and the substrate. For more reactive alkyl halides, a weaker base like potassium carbonate may be sufficient. For less reactive halides, a stronger base like sodium hydride may be necessary.
-
Stir the mixture for 10-15 minutes at room temperature to ensure proper mixing and deprotonation of the amine.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkyl halide (1.1-1.5 eq.) to the reaction mixture at room temperature.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C). The optimal temperature will depend on the specific substrates and solvent used.
-
If using a round-bottom flask, attach a reflux condenser and maintain the reaction under an inert atmosphere. If using a pressure tube, ensure it is securely sealed.
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (e.g., inorganic salts) is present, filter the reaction mixture and wash the solid with a small amount of the reaction solvent.
-
If no solid is present, or after filtration, transfer the solution to a separatory funnel.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Characterize the purified N-alkylated this compound by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
-
Data Presentation
The following table summarizes expected outcomes for the N-alkylation of this compound with various alkylating agents based on general principles of amine alkylation. Actual yields may vary depending on the specific reaction conditions.
| Entry | Alkylating Agent | Product | Expected Yield Range (%) |
| 1 | Methyl Iodide | Methyl 5-bromo-6-(methylamino)nicotinate | 70-90 |
| 2 | Ethyl Bromide | Methyl 5-bromo-6-(ethylamino)nicotinate | 65-85 |
| 3 | Benzyl Bromide | Methyl 6-(benzylamino)-5-bromonicotinate | 75-95 |
| 4 | Isopropyl Bromide | Methyl 5-bromo-6-(isopropylamino)nicotinate | 40-60 |
Note: Reactions with secondary alkyl halides like isopropyl bromide are generally slower and may result in lower yields due to increased steric hindrance.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-5-bromonicotinate is a versatile building block in organic synthesis, particularly valuable in the development of novel pharmaceutical compounds and functional materials. The presence of a bromine atom at the 5-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions are highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and the phosphine or N-heterocyclic carbene (NHC) ligand is crucial for catalytic activity and selectivity.[1] Electron-rich and sterically hindered ligands often enhance the efficiency of the catalytic cycle.[1]
-
Base: An appropriate base is required to facilitate the transmetalation step (in Suzuki and Stille couplings) or to neutralize the hydrogen halide generated during the reaction (in Heck and Sonogashira couplings). Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic amines (Et₃N, DIPEA).
-
Solvent: The choice of solvent is critical and depends on the specific reaction and the solubility of the reactants. Anhydrous and degassed solvents are typically required to prevent catalyst deactivation. Common solvents include toluene, dioxane, DMF, and THF.
-
Inert Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen and moisture. Therefore, it is essential to perform these reactions under an inert atmosphere of nitrogen or argon.
Catalytic Cycles of Key Cross-Coupling Reactions
The following diagrams illustrate the generally accepted catalytic cycles for the discussed palladium-catalyzed cross-coupling reactions. These cycles typically involve three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][3]
References
Application Notes and Protocols: Derivatization of the Amino Group in Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 6-amino group of Methyl 6-amino-5-bromonicotinate. This compound serves as a versatile building block in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The following sections detail procedures for N-acylation, N-sulfonylation, and N-reductive amination, offering pathways to a diverse range of derivatives.
Introduction
This compound is a substituted pyridine derivative that presents multiple reactive sites for chemical modification. The primary amino group at the C6 position is a key functional handle for introducing a variety of substituents, thereby enabling the exploration of the chemical space around this scaffold. Derivatization of this amino group can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity. This document outlines generalized protocols for three common and robust transformations of the amino group. While these protocols are based on established methodologies for structurally similar aminopyridines, optimization may be required for this specific substrate.
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an acyl group onto the amino moiety, forming an amide bond. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.
Experimental Protocol
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Anhydride (e.g., Acetic anhydride)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DCM, 10-20 mL per mmol of substrate).
-
Add a base (e.g., Triethylamine, 1.2-1.5 eq) to the solution and stir at room temperature for 10-15 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acyl derivative.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
| Starting Material | Acylating Agent | Product |
| This compound | Acetyl chloride | Methyl 6-acetamido-5-bromonicotinate |
| This compound | Benzoyl chloride | Methyl 6-benzamido-5-bromonicotinate |
| This compound | Acetic anhydride | Methyl 6-acetamido-5-bromonicotinate |
Note: Yields are expected to be in the range of 70-95% based on reactions with analogous 2-amino-3-bromopyridines.
Experimental Workflow: N-Acylation
Caption: N-Acylation Workflow.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. This transformation is typically carried out using a sulfonyl chloride in the presence of a base.
Experimental Protocol
Materials:
-
This compound
-
Sulfonyl chloride (e.g., Benzenesulfonyl chloride, p-Toluenesulfonyl chloride)
-
Aprotic solvent (e.g., Pyridine, DCM, THF)
-
Aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (which acts as both solvent and base) or another suitable aprotic solvent containing a base like triethylamine (1.5-2.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1-1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
If pyridine was used as the solvent, acidify the mixture with 1 M HCl to pH ~2 to protonate the excess pyridine, facilitating its removal.
-
Extract the product with an organic solvent (e.g., Ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
| Starting Material | Sulfonylating Agent | Product |
| This compound | Benzenesulfonyl chloride | Methyl 5-bromo-6-(phenylsulfonamido)nicotinate |
| This compound | p-Toluenesulfonyl chloride | Methyl 5-bromo-6-(tosylamido)nicotinate |
Note: Yields for sulfonylation of aminopyridines can vary but are generally in the range of 60-90%.
Experimental Workflow: N-Sulfonylation
Caption: N-Sulfonylation Workflow.
N-Reductive Amination of this compound
Reductive amination is a powerful method to form carbon-nitrogen bonds, allowing for the introduction of alkyl substituents on the amino group. The reaction proceeds via the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Acetone, Benzaldehyde)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Methanol (MeOH), THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in a suitable solvent (e.g., DCE), add acetic acid (1.0-2.0 eq, optional).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add the reducing agent (e.g., Sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Data Presentation
| Starting Material | Carbonyl Compound | Product |
| This compound | Acetone | Methyl 6-(isopropylamino)-5-bromonicotinate |
| This compound | Benzaldehyde | Methyl 6-(benzylamino)-5-bromonicotinate |
| This compound | Cyclohexanone | Methyl 6-(cyclohexylamino)-5-bromonicotinate |
Note: Based on protocols for similar 3-aminopyridines, yields for reductive amination are expected to be in the moderate to good range (50-85%).[1]
Experimental Workflow: N-Reductive Amination
References
Application Notes and Protocols for the Quantification of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-5-bromonicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of final drug products.[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound in various samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for quality control, stability studies, and formulation development in the pharmaceutical industry.[2][3]
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and the purpose of the analysis. HPLC-UV offers a robust and widely accessible method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, which is crucial for trace-level quantification and analysis in complex biological matrices.[4]
Data Presentation: Quantitative Method Performance
The following tables summarize the typical performance characteristics of the described analytical methods for the quantification of this compound.
Table 1: HPLC-UV Method Quantitative Data
| Parameter | Result |
| Linearity Range | 0.1 µg/mL - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 2: LC-MS/MS Method Quantitative Data
| Parameter | Result |
| Linearity Range | 0.05 ng/mL - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.015 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 99.1% - 102.5% |
| Precision (% RSD) | < 3.0% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis Workflow
Caption: HPLC analysis workflow for this compound.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for trace analysis and complex matrices.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. LC-MS/MS Conditions
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometry Parameters (MRM):
-
Precursor Ion (Q1): m/z 231.0
-
Product Ion (Q3): To be determined by infusion of a standard solution. A plausible fragmentation would involve the loss of the methyl ester group.
-
Collision Energy: To be optimized for the specific instrument.
-
3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to cover the desired concentration range (e.g., 0.05 ng/mL to 500 ng/mL).
-
Sample Preparation: For biological samples, a protein precipitation step is recommended.[4] Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample, vortex, and centrifuge. Evaporate the supernatant and reconstitute the residue in the initial mobile phase composition.
4. Logical Relationship of the Analytical Process
Caption: Logical workflow for LC-MS/MS quantification.
Method Validation
Both described methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The presented HPLC-UV and LC-MS/MS methods provide reliable and robust approaches for the quantitative analysis of this compound. The choice between the methods will depend on the specific requirements of the analysis, with HPLC-UV being suitable for routine quality control and LC-MS/MS offering higher sensitivity for trace-level determination in complex sample matrices. Proper method validation is essential to ensure the generation of accurate and reliable data in a regulated environment.
References
Application Notes and Protocols for the Industrial Scale-Up Synthesis of Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of Methyl 6-amino-5-bromonicotinate, a key intermediate in the development of pharmaceuticals and agrochemicals. The described two-step synthetic route is designed for industrial applicability, focusing on process efficiency, scalability, and product purity.
Introduction
This compound is a valuable building block in organic synthesis. Its unique structure, featuring a pyridine ring with amino, bromo, and methyl ester functionalities, allows for diverse chemical modifications, making it a crucial component in the synthesis of complex bioactive molecules. The protocols outlined below describe a robust and scalable synthesis starting from commercially available 6-aminonicotinic acid.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process:
-
Esterification: The synthesis begins with the Fischer esterification of 6-aminonicotinic acid with methanol in the presence of an acid catalyst to produce Methyl 6-aminonicotinate.
-
Regioselective Bromination: The intermediate, Methyl 6-aminonicotinate, undergoes regioselective bromination at the 5-position using N-Bromosuccinimide (NBS) to yield the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Scale-up Synthesis of Methyl 6-aminonicotinate
This protocol details the esterification of 6-aminonicotinic acid.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
6-aminonicotinic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 100 L reactor with 6-aminonicotinic acid (10.0 kg, 72.4 mol) and methanol (60 L).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 L, 36.2 mol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 16-24 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and reduce the volume of methanol to approximately 20 L by distillation. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is 7-8.
-
Extraction: Extract the product with ethyl acetate (3 x 20 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate as a solid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Step 2: Scale-up Synthesis of this compound
This protocol describes the regioselective bromination of Methyl 6-aminonicotinate.
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer and temperature probe.
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 100 L reactor with Methyl 6-aminonicotinate (9.0 kg, 59.1 mol) and acetonitrile (50 L). Stir the mixture at room temperature until all solids are dissolved.
-
Reagent Addition: Add N-Bromosuccinimide (10.5 kg, 59.1 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 30°C.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 L).
-
Phase Separation and Washing: Add a saturated aqueous solution of sodium bicarbonate (20 L) and extract the product with a suitable organic solvent like ethyl acetate (3 x 20 L). Wash the combined organic layers with brine (2 x 10 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a crystalline solid.
Data Presentation
| Parameter | Step 1: Esterification | Step 2: Bromination |
| Starting Material | 6-aminonicotinic acid | Methyl 6-aminonicotinate |
| Scale | 10.0 kg | 9.0 kg |
| Solvent | Methanol | Acetonitrile |
| Reagent | Sulfuric Acid (cat.) | N-Bromosuccinimide |
| Reaction Temperature | Reflux (~65°C) | Room Temperature |
| Reaction Time | 16-24 hours | 8-12 hours |
| Typical Yield | 85-95% | 75-85% |
| Purity (by HPLC) | >98% | >99% |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis.
Conclusion
The provided protocols offer a reliable and scalable method for the industrial production of high-purity this compound. The use of readily available starting materials and reagents, coupled with straightforward reaction conditions and purification procedures, makes this synthetic route economically viable for large-scale manufacturing. These application notes serve as a valuable resource for researchers and professionals in the pharmaceutical and agrochemical industries, facilitating the efficient synthesis of this key chemical intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-amino-5-bromonicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Methyl 6-amino-5-bromonicotinate synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields can stem from several factors depending on the synthetic route chosen. Common causes include incomplete reactions, side reactions, and product loss during workup and purification.
-
Incomplete Bromination: The bromination of the pyridine ring can be challenging. Ensure your brominating agent is active and used in the correct stoichiometric amount. Reaction time and temperature are also critical; monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.
-
Incomplete Esterification: The Fischer esterification is an equilibrium reaction.[1][2][3] To drive the reaction towards the product, use a large excess of methanol or remove water as it forms, for example, by using a Dean-Stark apparatus.
-
Side Reactions: Over-bromination can occur, leading to di- or tri-brominated products. The amino group is a strong activating group, making the ring highly susceptible to electrophilic substitution. Protecting the amino group before bromination can mitigate this.
-
Purification Losses: The product may be lost during extraction and recrystallization. Ensure the pH is appropriately adjusted during aqueous workup to minimize the solubility of the product in the aqueous layer. When recrystallizing, use a minimal amount of a suitable hot solvent to ensure maximum recovery upon cooling.
Q2: I am observing the formation of multiple brominated byproducts. How can I improve the selectivity for mono-bromination at the 5-position?
A2: The formation of multiple brominated species is a common issue due to the activating nature of the amino group.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine for electron-rich aromatic systems.[4][5][6][7]
-
Reaction Conditions: Running the reaction at a lower temperature can increase selectivity.
-
Protecting Group Strategy: To ensure regioselectivity, consider protecting the amino group as an acetamide before bromination. The amide is still an ortho-, para-director but is less activating than the free amino group, which can lead to more controlled bromination at the desired position. The protecting group can be subsequently removed by acid or base hydrolysis.
Q3: The esterification of 6-amino-5-bromonicotinic acid is slow and incomplete. What can I do to improve the conversion?
A3: The low nucleophilicity of the carbonyl group and the presence of the deactivating bromo-substituent can hinder esterification.
-
Catalyst: Ensure you are using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: As per Le Chatelier's principle for Fischer esterification, using a large excess of methanol and removing the water byproduct will shift the equilibrium towards the ester product.[3] Refluxing for an extended period is often necessary.
-
Alternative Esterification Methods: If Fischer esterification proves inefficient, consider alternative methods such as using thionyl chloride in methanol or employing coupling reagents like DCC.
Q4: My final product is difficult to purify and appears as a colored oil or an impure solid. What purification strategies do you recommend?
A4: Impurities often arise from starting materials, side products, or decomposition during the reaction or workup.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired product from impurities. A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective. Test small amounts of different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water or hexanes) to find one that dissolves the product when hot but provides good recovery upon cooling.
-
Activated Carbon Treatment: If the product has a persistent color, treating a solution of the crude product with activated carbon can help remove colored impurities.
Experimental Protocols
Two primary synthetic routes for this compound are outlined below.
Route 1: Bromination of 6-Aminonicotinic Acid followed by Esterification
This two-step process involves the initial bromination of the commercially available 6-aminonicotinic acid, followed by the esterification of the resulting 6-amino-5-bromonicotinic acid.
Step 1: Synthesis of 6-Amino-5-bromonicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminonicotinic acid in a suitable solvent such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-amino-5-bromonicotinic acid. The crude product can be recrystallized from aqueous ethanol if necessary.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Reaction Setup: Suspend the dried 6-amino-5-bromonicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Route 2: Esterification of 6-Aminonicotinic Acid followed by Bromination
This route involves the initial protection of the carboxylic acid as a methyl ester, followed by the bromination of the ester.
Step 1: Synthesis of Methyl 6-aminonicotinate
-
Reaction Setup: Suspend 6-aminonicotinic acid in methanol in a round-bottom flask with a reflux condenser.
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Workup: After cooling, remove the methanol under reduced pressure. Add water and neutralize with sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain Methyl 6-aminonicotinate, which can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve Methyl 6-aminonicotinate in a suitable solvent like dichloromethane or chloroform.
-
Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 20 minutes.
-
Reaction: Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Workup: Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield the final product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Bromination then Esterification | Route 2: Esterification then Bromination |
| Starting Material | 6-Aminonicotinic Acid | 6-Aminonicotinic Acid |
| Key Intermediates | 6-Amino-5-bromonicotinic acid | Methyl 6-aminonicotinate |
| Typical Overall Yield | 60-75% | 65-80% |
| Key Advantages | Avoids bromination of the ester which can sometimes be less selective. | The intermediate ester is often easier to handle and purify than the brominated acid. |
| Key Disadvantages | The brominated acid can be less soluble and potentially harder to esterify. | The ester is more activated towards bromination, potentially leading to more side products if not controlled carefully. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, purification loss. | Optimize reaction time/temperature, use a milder brominating agent, protect the amino group, optimize workup and purification. |
| Polysubstitution | Highly activated aromatic ring due to the amino group. | Use NBS instead of Br₂, lower reaction temperature, protect the amino group. |
| Incomplete Esterification | Equilibrium nature of the reaction. | Use excess methanol, remove water, use a strong acid catalyst. |
| Purification Difficulty | Presence of colored impurities and side products. | Column chromatography, recrystallization from an appropriate solvent, activated carbon treatment. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Synthetic Pathways Overview
Caption: Comparison of the two primary synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Bromination of Methyl 6-Aminonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of methyl 6-aminonicotinate. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary desired reaction in the bromination of methyl 6-aminonicotinate?
The primary objective is the regioselective monobromination of methyl 6-aminonicotinate to synthesize methyl 5-bromo-6-aminonicotinate. This reaction is a crucial step in the synthesis of various pharmaceutical compounds. The amino group (-NH₂) at the 6-position and the methoxycarbonyl group (-COOCH₃) at the 3-position direct the electrophilic bromine to the 5-position of the pyridine ring.
Caption: Desired Bromination Reaction.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dibrominated product. What is happening and how can I minimize it?
Issue: Formation of a dibrominated byproduct, likely methyl 3,5-dibromo-6-aminonicotinate, is a common side reaction. This occurs due to the strong activating effect of the amino group, making the pyridine ring susceptible to further electrophilic attack.
Troubleshooting:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). Use of a slight excess (1.0 to 1.1 equivalents) is often sufficient. A large excess of the brominating agent will significantly favor dibromination.
-
Reaction Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can improve selectivity for the monobrominated product. High temperatures can lead to increased rates of the second bromination.
-
Slow Addition of Reagent: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This helps to maintain a low concentration of the electrophile in the reaction mixture, thus favoring the initial, faster monobromination over the subsequent, slower dibromination.
Caption: Over-bromination Side Reaction.
Q3: My reaction is showing a loss of the methoxycarbonyl group and subsequent bromination. What is this side reaction and how can I prevent it?
Issue: This side reaction is likely a decarboxylative bromination. While less common under standard bromination conditions for this substrate, it can occur, particularly with prolonged reaction times or in the presence of certain catalysts. The reaction proceeds by initial bromination followed by the loss of the ester group and replacement with another bromine atom.
Troubleshooting:
-
Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further reaction of the product.
-
Choice of Brominating Agent: While NBS is a common choice, other brominating agents might offer different selectivity. However, for this specific transformation, careful control of reaction conditions with NBS is generally the most effective approach.
-
Avoid Harsh Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote decarboxylation.
Experimental Protocols
Protocol 1: Regioselective Monobromination using N-Bromosuccinimide (NBS)
This protocol is designed to maximize the yield of the desired methyl 5-bromo-6-aminonicotinate while minimizing the formation of the dibrominated byproduct.
Materials:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 6-aminonicotinate (1.0 eq.) in acetonitrile.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired monobrominated product from any unreacted starting material and dibrominated byproduct.
Data Presentation
The following table summarizes typical yields and byproduct distribution under different reaction conditions. This data is illustrative and may vary based on specific experimental execution.
| Condition ID | Equivalents of NBS | Temperature (°C) | Reaction Time (h) | Yield of Methyl 5-bromo-6-aminonicotinate (%) | Yield of Methyl 3,5-dibromo-6-aminonicotinate (%) |
| A | 1.05 | 0 to RT | 3 | ~85 | <5 |
| B | 1.5 | RT | 3 | ~60 | ~25 |
| C | 1.05 | 50 | 1 | ~70 | ~15 |
| D | 2.2 | RT | 6 | Low | Major Product |
Note: "RT" denotes room temperature.
Troubleshooting Workflow
Caption: Troubleshooting Flowchart.
Technical Support Center: Cross-Coupling Reactions with Methyl 6-amino-5-bromonicotinate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of catalyst loading for cross-coupling reactions involving Methyl 6-amino-5-bromonicotinate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For well-optimized and highly active catalyst systems, this loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings that proceed slowly, a higher initial loading of up to 10 mol% may be required to achieve a satisfactory reaction rate and yield.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
A2: The ligand is crucial as it stabilizes the palladium center and facilitates key steps in the catalytic cycle.[2][3] Highly efficient and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki or Buchwald-Hartwig reactions) can often achieve high turnover numbers, allowing for lower catalyst loadings (0.5-2 mol%).[1] Less efficient or more traditional ligands, like triphenylphosphine (PPh₃), might require higher loadings (3-10 mol%) to achieve the same conversion rate.[4] An excess of ligand relative to the palladium source can sometimes improve catalyst stability.[5]
Q3: When should I consider increasing the catalyst loading?
A3: Increasing the catalyst loading should be considered under the following circumstances:
-
Sluggish or Stalled Reactions: If the reaction shows little to no conversion after a reasonable amount of time at the optimal temperature, a higher catalyst loading may be necessary.[5]
-
Less Reactive Coupling Partners: Coupling with sterically hindered or electron-poor partners may require more forcing conditions, including a higher catalyst concentration.
-
Deactivated Substrates: While this compound is an aryl bromide, particularly unreactive coupling partners might necessitate a higher catalyst loading to overcome the activation energy barrier.
Q4: What are the potential downsides of excessively high catalyst loading?
A4: While it may increase the reaction rate, excessively high catalyst loading can lead to several issues:
-
Increased Byproduct Formation: Higher catalyst concentrations can promote side reactions, such as the homocoupling of boronic acids in Suzuki reactions.[6]
-
Difficulty in Purification: Removing residual palladium from the final product is a significant challenge in pharmaceutical development. Higher initial loadings exacerbate this problem.[7]
-
Increased Cost: Palladium catalysts and advanced ligands are expensive, making lower loadings more economically viable, especially on an industrial scale.[4][7]
-
Catalyst Agglomeration: At high concentrations, the catalyst can sometimes precipitate or form inactive palladium black, reducing its efficacy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cross-coupling reaction.
Issue 1: Low or No Conversion of Starting Material
If you observe minimal or no consumption of your this compound, consider the following causes and solutions.
Potential Causes & Solutions
-
Inactive Catalyst:
-
Cause: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or the catalyst has decomposed. This can be due to exposure to oxygen.
-
Solution: Use a modern, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts) which are designed for reliable generation of the active catalyst.[5] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[8] If using a Pd(II) source like Pd(OAc)₂, pre-activation with the ligand before adding substrates may help.[5]
-
-
Inappropriate Ligand or Ligand:Metal Ratio:
-
Cause: The chosen ligand may not be suitable for the specific substrate or reaction type.
-
Solution: For Suzuki or Buchwald-Hartwig reactions with this electron-deficient heteroaryl bromide, screen a panel of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1] The optimal ligand-to-metal ratio is typically between 1:1 and 2:1. An extra equivalent of ligand can enhance catalyst stability.[5]
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature may be too low, or the base may be inappropriate or of poor quality.
-
Solution: Incrementally increase the reaction temperature. For challenging aryl bromides, temperatures between 80-120 °C are common.[9] Screen different bases; K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices for Suzuki and Buchwald-Hartwig reactions.[10][11] Ensure the base is finely powdered and dry.
-
-
Poor Reagent Quality:
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preventing decomposition of Methyl 6-amino-5-bromonicotinate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-5-bromonicotinate. The information is designed to help prevent its decomposition during common synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: this compound has three primary sites susceptible to decomposition under various reaction conditions:
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid (6-amino-5-bromonicotinic acid), particularly in the presence of strong acids or bases, or at elevated temperatures in aqueous media.
-
Debromination of the Pyridine Ring: The bromine atom can be replaced by a hydrogen atom, a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of Methyl 6-aminonicotinate.[1]
-
Reactions involving the Amino Group: The free amino group can interfere with certain reactions, for example, by coordinating with metal catalysts or reacting with electrophiles.
Q2: How can I minimize the hydrolysis of the methyl ester group?
A2: To minimize hydrolysis, it is recommended to use anhydrous solvents and reagents whenever possible. If the reaction must be performed in the presence of water, using milder bases (e.g., carbonates instead of hydroxides) and keeping the reaction temperature as low as possible can help reduce the rate of hydrolysis.
Q3: What causes debromination, and how can I prevent it?
A3: Debromination, or hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by the presence of hydride sources in the reaction mixture or by slow reductive elimination from the palladium complex. To prevent this, ensure your solvents are not a source of hydrides (e.g., avoid alcohols if possible), use anhydrous conditions, and choose ligands that promote rapid reductive elimination.[1]
Q4: Can the amino group interfere with my cross-coupling reaction?
A4: Yes, the lone pair of electrons on the amino group, as well as the pyridine nitrogen, can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield.
Q5: Should I protect the amino group before running a cross-coupling reaction?
A5: Protecting the amino group is a common strategy to prevent catalyst inhibition and other side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It can be installed under basic conditions and removed with acid after the reaction is complete.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Catalyst Inhibition | The pyridine nitrogen and/or the amino group may be coordinating to the palladium catalyst. |
| * Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center. | |
| * Consider protecting the amino group with a Boc group. | |
| Debromination | The starting material is being consumed to form the debrominated byproduct. |
| * Use anhydrous solvents and reagents. | |
| * Ensure the reaction is thoroughly degassed to remove oxygen. | |
| * Choose a ligand that promotes faster reductive elimination. | |
| Protodeboronation | The boronic acid is degrading before it can couple. |
| * Use fresh, high-purity boronic acid. | |
| * Use anhydrous solvents. | |
| * Consider using a boronic ester (e.g., pinacol ester) which is more stable. | |
| Inactive Catalyst | The palladium catalyst is not in its active Pd(0) state. |
| * Use a pre-catalyst that readily forms the active species. | |
| * Ensure the reaction is performed under a strict inert atmosphere. |
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Issue 2: Formation of Significant Amounts of Debrominated Byproduct
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Hydride Source | A component of the reaction mixture is acting as a hydride donor. |
| * Avoid alcohol solvents if possible; use aprotic solvents like dioxane or toluene. | |
| * Ensure the base is not a significant source of hydrides. | |
| Slow Reductive Elimination | The desired coupling is slow, allowing time for debromination to occur. |
| * Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. | |
| * Optimize the reaction temperature; sometimes a lower temperature can disfavor the side reaction. | |
| Catalyst System | The chosen catalyst system is prone to promoting debromination. |
| * Screen different palladium precursors and ligands. |
Logical Relationship for Debromination
Caption: Factors leading to debromination and mitigation strategies.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: N-Boc Protection of this compound
This procedure describes the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)
-
Base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP, catalytic))
-
Solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base to the solution.
-
Add Boc₂O portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be used in the next step or purified by column chromatography if necessary.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 6-amino-5-bromonicotinate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in cross-coupling reactions involving Methyl 6-amino-5-bromonicotinate. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low or no conversion in my cross-coupling reaction with this compound?
Low conversion rates with this substrate are often due to a combination of factors related to its chemical structure. The presence of both an electron-donating amino group and a coordinating pyridine nitrogen can interfere with the palladium catalyst's activity.[1] Key areas to investigate include:
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Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming inactive catalytic species.[1] Additionally, exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[1]
-
Suboptimal Reagent Quality: The purity and stability of all reagents are critical. Boronic acids, for example, are susceptible to degradation via protodeboronation.[1] Solvents must be anhydrous and thoroughly degassed, and the base must be of high purity.[1]
-
Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and stirring efficiency are crucial. While many coupling reactions require heat, excessive temperatures can lead to catalyst decomposition.[1]
-
Inappropriate Ligand and Base Selection: The choice of ligand is critical to stabilize the palladium catalyst and facilitate the reaction. The base is essential for activating the coupling partners.[1]
Q2: What are the most common side reactions in these types of couplings?
Several side reactions can compete with your desired cross-coupling, leading to lower yields. These include:
-
Dehalogenation: The bromo substituent is replaced by a hydrogen atom. This can be caused by sources of hydride in the reaction mixture, such as certain solvents or amine bases.
-
Homocoupling: Two molecules of the boronic acid (or other organometallic reagent) couple together. This is often promoted by the presence of Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by oxygen.
-
Protodeboronation: The boronic acid reacts with a proton source (like water) to replace the boronic acid group with a hydrogen atom. This is a common issue with heteroaryl boronic acids.[1]
Q3: How do I choose the right catalyst and ligand for my reaction?
For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often beneficial.[1] Consider screening a few different catalyst/ligand combinations. For Suzuki-Miyaura reactions, catalyst systems with electron-rich phosphine ligands or N-heterocyclic carbenes are generally preferred.[2]
Troubleshooting Guides
Low Conversion in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
Troubleshooting Workflow for Low Suzuki-Miyaura Conversion
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions of bromopyridine derivatives. This data can serve as a guide for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 80 | 24 | 85-89[3] | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80-90 | 12 | High | 3-5 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 70-90 | 2 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75-95 | 2 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general procedure and may require optimization for your specific arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask. Then, add the degassed solvent (e.g., DMF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.[3] If a different solvent system is used, a suitable extractive work-up should be performed.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.
Low Conversion in Buchwald-Hartwig Amination
Troubleshooting Workflow for Low Buchwald-Hartwig Amination Conversion
Caption: A logical workflow for troubleshooting low conversion in Buchwald-Hartwig amination.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 90-110 | 65-85 |
| RuPhos Precatalyst | LiHMDS | THF | 65 | 70-85[4] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 60-90 |
| Pd₂(dba)₃ / XPhos | LHMDS | Dioxane | 100 | 70-90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general procedure and will likely require optimization for your specific amine.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., RuPhos precatalyst, 4 mol%), the ligand (if not using a precatalyst), and the base (e.g., LiHMDS, 2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF).[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65 °C) for 12-16 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Low Conversion in Sonogashira and Heck Reactions
For Sonogashira and Heck reactions, similar troubleshooting principles apply. Pay close attention to the catalyst system, base, solvent, and temperature. Ensure all reagents are of high quality and that the reaction is performed under strictly anhydrous and anaerobic conditions, especially for the Sonogashira coupling.
Key Optimization Parameters for Sonogashira and Heck Reactions
| Reaction | Key Parameters to Optimize |
| Sonogashira | Catalyst: Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). Base: An amine base is typically used (e.g., Et₃N, DIPEA). Solvent: Anhydrous, polar aprotic solvents are common (e.g., THF, DMF). Atmosphere: Strictly anaerobic conditions are crucial to prevent homocoupling of the alkyne. |
| Heck | Catalyst: A Pd(II) precatalyst like Pd(OAc)₂ is often used. Ligand: Phosphine ligands are commonly employed. Base: Organic or inorganic bases can be used (e.g., Et₃N, K₂CO₃). Solvent: Polar aprotic solvents are typical (e.g., DMF, NMP).[5] Temperature: Elevated temperatures are usually required (80-140 °C).[5] |
References
Technical Support Center: Purification of Methyl 6-amino-5-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 6-amino-5-bromonicotinate. The following sections detail methods for the removal of common impurities encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in crude this compound can arise from the synthetic route and subsequent handling. These typically include:
-
Unreacted Starting Material: Methyl 6-aminonicotinate that did not undergo bromination.
-
Isomeric Byproducts: Small amounts of other positional isomers may form during the bromination reaction.
-
Polybrominated Species: Over-bromination can lead to the formation of dibrominated or other polybrominated pyridines. For instance, in the bromination of 2-aminopyridine, the formation of 2-amino-3,5-dibromopyridine as a side product has been observed.[1]
-
Degradation Products: The compound may degrade over time or under harsh reaction or workup conditions, leading to colored impurities.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[2] By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired compound from its impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[3]
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot recrystallization solvent.
-
Solution: The solvent may not be polar enough. For a polar compound like this compound, consider using more polar solvents such as ethanol or isopropanol. If a single solvent is not effective, a binary solvent system (e.g., ethyl acetate/hexane or ethanol/water) can be employed.
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Solution: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point of the solvent. Try using a larger volume of solvent or a different solvent system. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization.
Problem: The purity of the recrystallized material is still low.
-
Solution: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to the product. A second recrystallization may be necessary. Alternatively, for difficult separations, column chromatography is recommended.
Column Chromatography
Problem: The compound does not move from the origin on the silica gel column (Rf = 0).
-
Solution: The eluent is not polar enough. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.[2]
Problem: The compound streaks on the silica gel column.
-
Solution: Amines are known to streak on acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Problem: The separation between the product and an impurity is poor.
-
Solution: For difficult separations, a gradient elution may be more effective than an isocratic (constant solvent composition) elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better resolve closely eluting compounds.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on general principles for the recrystallization of polar, crystalline organic compounds. A related compound, methyl 5,6-diaminonicotinate, has been successfully recrystallized from ethanol.[4]
Materials:
-
Crude this compound
-
Ethanol (or a suitable alternative solvent like isopropanol or an ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Ensure the solution is saturated.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
This protocol is a general procedure for the purification of a moderately polar compound containing an amine group.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4. To prevent streaking, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a higher ratio of hexane to ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
The following tables provide illustrative data on the expected purity improvement for this compound using the described purification methods.
Table 1: Purity Profile Before and After Recrystallization
| Compound | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 94.5 | 98.8 |
| Methyl 6-aminonicotinate | 2.5 | 0.5 |
| Dibrominated Impurity | 1.8 | 0.2 |
| Other Impurities | 1.2 | 0.5 |
Table 2: Purity Profile Before and After Column Chromatography
| Compound | Purity Before Chromatography (%) | Purity After Chromatography (%) |
| This compound | 94.5 | >99.5 |
| Methyl 6-aminonicotinate | 2.5 | <0.1 |
| Dibrominated Impurity | 1.8 | <0.1 |
| Other Impurities | 1.2 | 0.3 |
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
References
Managing reaction temperature for selective synthesis
Welcome to the Technical Support Center for managing reaction temperature. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving selective synthesis by controlling reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature a critical parameter for controlling selectivity and preventing by-product formation?
Reaction temperature is a fundamental parameter in chemical synthesis because it directly influences the rates of both desired and undesired reactions.[1][2] According to the principles of chemical kinetics, a general rule of thumb is that the reaction rate can double for every 10°C increase in temperature.[3][4]
Different reactions have different activation energies. By manipulating the temperature, you can selectively favor one reaction pathway over another.[1][5]
-
Kinetic vs. Thermodynamic Control: At lower temperatures, reactions are often under kinetic control, favoring the product that forms the fastest (lowest activation energy).[6] At higher temperatures, reactions can become reversible, leading to thermodynamic control, which favors the most stable product.[6]
-
By-product Formation: If an undesired side reaction has a higher activation energy than the desired reaction, increasing the temperature will accelerate the formation of the by-product more significantly than the desired product, thus decreasing selectivity.[1][5]
Precise temperature control is essential for ensuring optimal yield, purity, and batch-to-batch consistency.[7]
Q2: What are the common indicators that an incorrect reaction temperature is causing issues?
Several signs can point to problems with temperature control:
-
A lower-than-expected yield of the desired product.[1]
-
The presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).[1]
-
Inconsistent results between different batches of the same reaction.[1]
-
Formation of colored impurities or product degradation.[1][3]
-
The reaction stalling unexpectedly or proceeding too rapidly.[1]
Q3: How do I choose whether to favor the kinetic or the thermodynamic product?
The choice depends on which product is your desired compound. A key indicator is the sensitivity of your product distribution to changes in temperature and reaction time.[6]
-
To favor the kinetic product: Use lower reaction temperatures. This provides enough energy to overcome the lower activation energy barrier of the kinetic pathway but not enough to easily reverse the reaction or form the more stable thermodynamic product.[6]
-
To favor the thermodynamic product: Use higher reaction temperatures. This allows the system to reach equilibrium, where the most stable product will be the major component. This requires that the reaction is reversible.[6]
Q4: What are the best practices for monitoring reaction temperature accurately?
Accurate temperature monitoring is crucial for effective control.
-
Sensor Placement: Position temperature sensors strategically. In a reactor, multiple sensors can detect localized hot or cold spots.[8] The sensor should be placed in a location that reflects the bulk temperature of the reaction mixture, away from the vessel walls unless wall temperature is the variable of interest.[8][9]
-
Real-Time Monitoring: Use systems that provide continuous, real-time temperature readings and alerts. This allows for rapid responses to any deviations from the setpoint.[8]
-
Calibration: Regularly calibrate temperature sensors against a known reference to ensure accuracy.[3][8]
-
Sensor Type: Choose the appropriate sensor for your temperature range and chemical environment. Thermocouples and resistance temperature detectors (RTDs) are common choices.[8][9]
Troubleshooting Guides
Issue 1: I am getting a mixture of products and low selectivity.
Possible Cause: The reaction temperature is not optimized to favor the desired product pathway over competing pathways.
Troubleshooting Steps:
-
Identify Product Type: Determine if your desired product is the kinetic or thermodynamic product. This may require preliminary experiments at both low and high temperatures or a review of existing literature.[6]
-
Adjust Temperature:
-
To Isolate Kinetic Product: Lower the reaction temperature. This can be done in increments of 10-20°C. For very fast reactions, cryogenic temperatures may be necessary.[3][6]
-
To Isolate Thermodynamic Product: Increase the reaction temperature to allow the reaction to reach equilibrium. Ensure the reaction time is sufficient for this to occur.[6]
-
-
Analyze Results: After each adjustment, analyze the product mixture using an appropriate technique (e.g., HPLC, GC-MS) to quantify the ratio of desired product to by-products.[1]
-
Refine Temperature: Once you identify a temperature that improves selectivity, you can perform further experiments in smaller increments around that point to find the optimal condition.[1]
Issue 2: The reaction is too slow at the lower temperature required for high selectivity.
Possible Cause: The activation energy for the desired kinetic product, while lower than that of the by-product, is still significant, leading to a very slow reaction rate at the optimal temperature.
Solutions:
-
Incremental Temperature Increase: Gradually raise the temperature to find a balance where the reaction rate is acceptable, and selectivity remains high.[6]
-
Use a More Active Catalyst: A different catalyst could lower the activation energy for the desired pathway, allowing the reaction to proceed at a lower temperature with a reasonable rate.[6]
-
Optimize Concentration: Increasing the concentration of reactants can sometimes increase the reaction rate, but be cautious as this may also affect heat transfer and side reactions.[10]
-
Solvent Choice: The solvent can influence reaction rates. Experiment with different solvents that are suitable for the desired temperature range.[6]
Issue 3: I am observing product decomposition.
Possible Cause: The desired product is not stable at the reaction temperature, or it is degrading over extended reaction times.
Solutions:
-
Lower the Temperature: This is the most direct approach to reduce the rate of decomposition.
-
Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed, before significant product degradation occurs.
-
Use an Inert Atmosphere: If the decomposition is due to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[6]
-
Solvent Stabilization: The choice of solvent can sometimes help to stabilize the product.[6]
Data Presentation: Heating & Cooling Methods
Effective temperature control requires the right equipment. The tables below summarize common laboratory methods for heating and cooling reactions.
Table 1: Common Cooling Bath Compositions and Temperatures
| Cooling Medium | Temperature Range (°C) | Notes |
|---|---|---|
| Ice / Water | 0 | Simple and low-cost.[4] |
| Ice / Salt (NaCl) | -15 to -5 | Effective for moderately low temperatures.[11] |
| Dry Ice / Acetonitrile | -40 | |
| Dry Ice / Acetone or Isopropyl Alcohol | -78 | Very common for cryogenic reactions.[4][11][12] |
| Liquid Nitrogen / Dichloromethane | -92 | Requires careful handling.[11] |
| Liquid Nitrogen | -196 | Used for extremely low temperatures; requires a Dewar flask.[13] |
| Cryocool / Chiller | -120 to +350 | Automated, high-precision systems offering a wide temperature range.[4] |
Table 2: Common Heating Methods and Temperature Ranges
| Heating Method | Temperature Range (°C) | Advantages | Disadvantages |
|---|---|---|---|
| Water Bath | 35 to 80 | Uniform heating.[3][11] | Limited to below 100°C. |
| Oil Bath (Mineral/Silicone) | Up to ~220 | Uniform heating, higher temperatures.[3][11] | Can be messy, potential fire hazard.[4] |
| Heating Mantle | Variable (High) | Direct, efficient heating for round-bottom flasks.[3][4] | Can create localized hot spots without good stirring.[3] |
| Sand Bath with Variac | High | Less messy than oil, good for high temperatures.[11] | Temperature control can be less precise.[11] |
Experimental Protocols
Protocol 1: Optimization of Reaction Temperature to Minimize By-product Formation
Objective: To systematically identify the optimal reaction temperature that maximizes the yield of a desired product while minimizing impurity formation.[1]
Materials:
-
Reactants, solvent, and catalyst for the specific reaction.
-
Temperature-controlled reactor (e.g., jacketed reactor with circulator, or round-bottom flask with oil bath and controller).
-
Stirring mechanism (magnetic or overhead).
-
Inert atmosphere setup (if required).
-
Analytical instruments for monitoring (e.g., TLC, HPLC, GC-MS).[1]
Procedure:
-
Initial Temperature Selection: Based on literature or theory, choose a range to investigate. A common starting point is to test a low, medium, and high temperature (e.g., 20°C, 50°C, and 80°C).[1]
-
Reaction Setup: Assemble the reactor system. Ensure the temperature control unit is calibrated and functioning correctly. Charge the reactor with reactants, solvent, and catalyst under the appropriate atmosphere.[1]
-
Temperature Control and Monitoring: Set the controller to the first target temperature. Allow the mixture to stabilize at this temperature before initiating the reaction.[1]
-
Reaction Monitoring: Once the reaction is initiated, monitor its progress at regular intervals. Use an appropriate analytical technique to quantify the formation of the desired product and key by-products.[1]
-
Data Collection: Record the conversion of starting material and the relative percentages of the product and by-products at each time point for each temperature.[1]
-
Repeat for Other Temperatures: Repeat steps 2-5 for each selected temperature.
-
Data Analysis: Plot the yield of the desired product and the percentage of by-products as a function of temperature. Identify the temperature that provides the highest ratio of desired product to by-products. This is your optimal temperature under the tested conditions.[1]
-
Refinement (Optional): Perform additional experiments at temperatures around the identified optimum to further refine the ideal conditions.[1]
Protocol 2: Setting Up a -78 °C Reaction using a Dry Ice/Acetone Bath
Objective: To establish and maintain a stable cryogenic temperature for a reaction favoring a kinetic product.[3][6]
Materials:
-
Dewar flask or an insulated container.
-
Acetone (or isopropyl alcohol).
-
Dry ice (solid CO₂), broken into small chunks.
-
Low-temperature thermometer.
-
Reaction flask.
Procedure:
-
Safety First: Work in a well-ventilated area. Wear thermal gloves and safety glasses. Acetone is flammable.
-
Prepare the Bath: Place the insulated container in a secondary container for stability and spill containment. Pour acetone into the container until it's about one-third to one-half full.
-
Cooling: Slowly add small pieces of dry ice to the acetone. The mixture will bubble vigorously as the CO₂ sublimes. Continue adding dry ice until the bubbling subsides and a slurry is formed.[3]
-
Equilibration: Place a low-temperature thermometer in the bath. Continue to add small pieces of dry ice periodically until the temperature stabilizes at approximately -78 °C.[3][12]
-
Reaction Setup: Carefully lower your reaction flask into the cooling bath, ensuring the liquid level of the bath is above the liquid level inside the flask.
-
Maintenance: Periodically add more dry ice to the bath throughout the experiment to maintain the low temperature. Monitor the temperature frequently.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. celsicontech.com [celsicontech.com]
- 8. What is the best practice for temperature monitoring in bioreactors? - Knowledge [superbheating.com]
- 9. zeroinstrument.com [zeroinstrument.com]
- 10. chemicals.co.uk [chemicals.co.uk]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Video: Conducting Reactions Below Room Temperature [jove.com]
Technical Support Center: Reactivity of Methyl 6-amino-5-bromonicotinate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving Methyl 6-amino-5-bromonicotinate. Below, you will find frequently asked questions (FAQs) and troubleshooting guides for common cross-coupling reactions, supported by data from analogous systems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound failing or giving low yields?
A1: Low yields in Suzuki-Miyaura couplings are often traced back to a few key factors. First, ensure a strictly inert atmosphere, as the palladium catalyst, particularly in its Pd(0) active form, is sensitive to oxygen. All solvents should be thoroughly degassed. Second, the quality of your reagents is paramount. Boronic acids can degrade over time, so using fresh or properly stored reagents is crucial. Finally, the choice of base and its physical state can impact the reaction; it should be anhydrous and finely powdered for optimal reactivity.
Q2: I'm observing a significant amount of boronic acid homocoupling in my Suzuki reaction. How can this be minimized?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this, improve the degassing of your solvents and reaction mixture. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might otherwise occur during the in-situ reduction of a Pd(II) precatalyst. Additionally, carefully controlling the reaction temperature may help, as lower temperatures can disfavor the homocoupling pathway.
Q3: During the Buchwald-Hartwig amination of this compound, I'm isolating the dehalogenated product (Methyl 6-aminonicotinate). What causes this and how can I prevent it?
A3: Dehalogenation is a known side reaction where the aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture. If you are using an amine base or an alcohol as a solvent, consider switching to a non-coordinating inorganic base such as K₃PO₄ or Cs₂CO₃ and an aprotic solvent like toluene or dioxane. This side reaction can also occur if the final reductive elimination step of the catalytic cycle is slow. Optimizing the ligand and temperature can help accelerate the desired C-N bond formation.
Q4: How does the choice of solvent affect the reactivity of this compound in cross-coupling reactions?
A4: The solvent plays a critical role in solubilizing the reactants, catalyst, and base, and it can influence the reaction rate and outcome. For Suzuki-Miyaura reactions, ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are common. Aprotic polar solvents like DMF can also be effective. For Buchwald-Hartwig aminations, toluene is a very common and effective solvent, though greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have shown excellent results. It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine in Buchwald-Hartwig reactions as they can inhibit the palladium catalyst.[1]
Troubleshooting Guides
Issue: Low or No Product Formation in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue: Side Product Formation in Buchwald-Hartwig Amination
Caption: Troubleshooting common side reactions in Buchwald-Hartwig amination.
Data Presentation
Disclaimer: The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates structurally analogous to this compound, such as other bromopyridines and bromonicotinic acid derivatives. These data serve as a strong starting point for optimizing your specific reaction.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate |
| 5 | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₂CO₃ | Toluene | 100 | 18 | High |
Table 2: Solvent Effects on Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 98 |
| 3 | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 2-MeTHF | 110 | 90+ |
| 5 | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | LHMDS | THF | 65 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Detailed Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Detailed Procedure:
-
Reaction Setup: To an oven-dried vial or flask containing a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%).
-
Inert Atmosphere: Cap the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.), this compound (1.0 equiv.), and the desired amine (1.1-1.2 equiv.). Finally, add the anhydrous, degassed solvent (e.g., toluene or 2-MeTHF).[1]
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 90-110 °C). Stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[1]
References
Technical Support Center: Enhancing the Stability of Methyl 6-amino-5-bromonicotinate in Solution
Welcome to the technical support center for Methyl 6-amino-5-bromonicotinate. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during experimental work with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your solutions and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure and data from related compounds, this compound is susceptible to two primary degradation pathways in solution:
-
Hydrolysis: The methyl ester group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 6-amino-5-bromonicotinic acid and methanol. Studies on the related compound, methylnicotinate, have shown that this is a major degradation route in aqueous solutions[1].
-
Photodegradation (Reductive Debromination): The carbon-bromine bond can be cleaved upon exposure to light, especially UV radiation. This process, known as reductive debromination, would result in the formation of Methyl 6-aminonicotinate. This is a common degradation pathway for brominated aromatic compounds[2].
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at 2-8°C and protected from light . For long-term storage, freezing the solution at -20°C or below is recommended. The container should be tightly sealed to prevent solvent evaporation and contamination.
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of the ester linkage is highly pH-dependent. Both strongly acidic and, more significantly, alkaline conditions can catalyze the hydrolysis of the methyl ester. For optimal stability, it is advisable to maintain the solution pH in a slightly acidic to neutral range (approximately pH 4-7). The use of a suitable buffer system is recommended to maintain a stable pH.
Q4: Can I do anything to prevent photodegradation of my solution?
A4: Yes. To prevent photodegradation, always store solutions in amber-colored vials or wrap the container with aluminum foil to block light exposure. When working with the solution, minimize its exposure to direct sunlight or strong artificial light. If the experimental setup allows, conduct procedures under low-light conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with solutions of this compound.
Issue 1: I am observing a new, unexpected peak in my HPLC analysis that elutes earlier than the parent compound.
-
Possible Cause: This is likely the hydrolysis product, 6-amino-5-bromonicotinic acid, which is more polar than the parent ester and thus typically has a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, confirm the identity of the new peak by LC-MS to match the molecular weight of 6-amino-5-bromonicotinic acid.
-
Check Solution pH: Measure the pH of your stock solution and any buffers used. If the pH is outside the optimal range (pH 4-7), prepare a fresh solution using a suitable buffer.
-
Review Storage Conditions: Ensure the solution has been consistently stored at 2-8°C. Elevated temperatures can accelerate hydrolysis.
-
Prepare Fresh Solutions: For critical experiments, it is always best practice to use freshly prepared solutions of this compound.
-
Issue 2: My quantified concentration of this compound is lower than expected, and I see a peak corresponding to Methyl 6-aminonicotinate.
-
Possible Cause: This indicates that reductive debromination due to light exposure has occurred.
-
Troubleshooting Steps:
-
Evaluate Light Protection: Review your storage and handling procedures. Ensure solutions are stored in light-protecting containers (e.g., amber vials) and are not exposed to light for extended periods during experiments.
-
Implement Light-Safe Practices: When preparing and handling solutions, work in a fume hood with the sash lowered to reduce light exposure or under yellow light.
-
Consider Antioxidants: For formulations where it is permissible, the addition of a suitable antioxidant may help to mitigate photodegradation, although this should be validated for non-interference with the experiment.
-
Issue 3: I am seeing multiple unknown peaks in my chromatogram after my experiment.
-
Possible Cause: This could be a combination of hydrolysis and photodegradation, or interaction with other components in your experimental system.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a sample of this compound. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. This will help in identifying the peaks in your experimental samples.
-
Analyze a Control Sample: Run a control experiment with your vehicle or buffer solution without this compound to ensure that the extra peaks are not artifacts from the matrix.
-
Simplify the System: If possible, simplify the reaction mixture to identify the component that may be reacting with your compound of interest.
-
Quantitative Data Summary
While specific kinetic data for the degradation of this compound is not extensively available in the literature, the following table summarizes stability information for the closely related compound, methylnicotinate, which can serve as a useful reference.
| Parameter | Condition | Observation | Reference |
| Degradation Product | Aqueous Solution | Nicotinic Acid | [1] |
| Degradation Rate | Aqueous solution stored at 4°C | ~0.5% per year | [1] |
| Analytical Method | HPLC | Retention time of methylnicotinate: 7.3 min; Retention time of nicotinic acid: 1.4 min | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on ICH Q1B guidelines for photostability testing and general forced degradation principles[3][4][5][6].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[3][4]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (a wavelength around 254 nm or 280 nm is a good starting point).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated to ensure it can separate the parent compound from its potential degradation products generated during the forced degradation study.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected degradation.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-amino-5-bromonicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 6-amino-5-bromonicotinate. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, byproduct analysis, and purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I performed the bromination of Methyl 6-aminonicotinate and my reaction mixture shows multiple spots on TLC/peaks in HPLC, indicating the presence of byproducts. What are the likely impurities?
A1: The bromination of Methyl 6-aminonicotinate is an electrophilic aromatic substitution reaction on an electron-rich pyridine ring. Due to the activating nature of the amino group, several byproducts can be formed. The most common impurities include:
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Isomeric Monobromo Products: Bromination at positions other than C5 can occur. The primary isomeric byproduct is typically Methyl 6-amino-2-bromonicotinate, with the potential for smaller amounts of Methyl 6-amino-4-bromonicotinate.
-
Dibromo Byproducts: Over-bromination can lead to the formation of dibrominated products. The most likely species is Methyl 6-amino-2,5-dibromonicotinate.
-
Unreacted Starting Material: Incomplete reaction will leave residual Methyl 6-aminonicotinate.
Here is a summary of the potential byproducts and their characteristics:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Position of Bromination |
| This compound (Product) | C₇H₇BrN₂O₂ | 231.05 | 5 |
| Methyl 6-aminonicotinate (Starting Material) | C₇H₈N₂O₂ | 152.15 | - |
| Methyl 6-amino-2-bromonicotinate | C₇H₇BrN₂O₂ | 231.05 | 2 |
| Methyl 6-amino-4-bromonicotinate | C₇H₇BrN₂O₂ | 231.05 | 4 |
| Methyl 6-amino-2,5-dibromonicotinate | C₇H₆Br₂N₂O₂ | 309.95 | 2, 5 |
Q2: My bromination reaction resulted in a low yield of the desired this compound. What are the possible reasons and how can I optimize the reaction?
A2: Low yields in the bromination of aminopyridine derivatives can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of brominating agent and solvent can significantly impact the yield and selectivity.
-
Formation of Byproducts: The formation of isomeric and dibrominated byproducts, as mentioned in Q1, directly reduces the yield of the desired product.
-
Degradation of Starting Material or Product: Harsh reaction conditions can lead to the degradation of the sensitive amino-pyridine ring system.
-
Difficult Purification: Loss of product during workup and purification steps can contribute to a lower isolated yield.
To optimize the reaction, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂), which can help minimize over-bromination.
-
Solvent: Acetonitrile, dichloromethane (DCM), or acetic acid are commonly used solvents. The choice of solvent can influence the reaction rate and selectivity.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity and reduce the formation of byproducts.
-
Stoichiometry: Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents) to minimize dibromination.
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Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed, preventing further side reactions.
Q3: How can I effectively separate the desired product from the various byproducts?
A3: Purification of the crude product mixture is crucial to obtain pure this compound. A combination of the following techniques is often effective:
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Aqueous Workup: After the reaction, a thorough aqueous workup is necessary to remove any unreacted brominating agent and inorganic salts. This typically involves quenching the reaction with a reducing agent like sodium thiosulfate, followed by extraction with an organic solvent.
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Column Chromatography: This is the most effective method for separating the desired product from its isomers and dibrominated byproducts. A silica gel column with a gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is commonly used. The polarity differences between the product and byproducts allow for their separation.
-
Recrystallization: If the product obtained after column chromatography still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can further enhance its purity.
Experimental Protocols
Hypothesized Synthesis of this compound
This protocol is a hypothesized procedure based on common methods for the bromination of related compounds.
Materials:
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Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
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Acetonitrile (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
In a round-bottom flask, dissolve Methyl 6-aminonicotinate (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
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Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Extract the mixture with dichloromethane (3 x volume of acetonitrile).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Byproduct Analysis
Protocol for Analysis by HPLC-MS:
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 400
Expected Results:
The different components in the reaction mixture will be separated based on their retention times on the HPLC column and can be identified by their mass-to-charge ratio (m/z) in the mass spectrometer.
| Compound | Expected [M+H]⁺ (m/z) |
| Methyl 6-aminonicotinate | 153.06 |
| This compound | 230.97 / 232.97 (isotopic pattern for Br) |
| Methyl 6-amino-2-bromonicotinate | 230.97 / 232.97 (isotopic pattern for Br) |
| Methyl 6-amino-4-bromonicotinate | 230.97 / 232.97 (isotopic pattern for Br) |
| Methyl 6-amino-2,5-dibromonicotinate | 308.88 / 310.88 / 312.88 (isotopic pattern for 2Br) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Validation & Comparative
Spectral Analysis of Methyl 6-amino-5-bromonicotinate: A Comparative Guide
A comprehensive spectral analysis of Methyl 6-amino-5-bromonicotinate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is currently hindered by the limited availability of public experimental data. While theoretical predictions and data for analogous compounds provide some insight, a direct comparative guide with experimental validation for this specific molecule cannot be definitively compiled at this time.
For researchers, scientists, and drug development professionals, detailed NMR spectral data is crucial for structural elucidation and purity assessment. This guide aims to provide a framework for such an analysis by presenting the expected spectral characteristics based on known chemical principles and available data for similar structures. It also outlines a detailed experimental protocol for acquiring high-quality NMR spectra.
Understanding the Expected NMR Spectra
The structure of this compound suggests a distinct pattern of signals in both ¹H and ¹³C NMR spectra. The pyridine ring, substituted with an amino group, a bromine atom, and a methyl ester, will exhibit characteristic chemical shifts and coupling patterns.
Expected ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methyl ester.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 | ~8.0-8.2 | d | ~2-3 |
| H-4 | ~7.8-8.0 | d | ~2-3 |
| -NH₂ | Broad singlet | - | - |
| -OCH₃ | ~3.9 | s | - |
Note: Chemical shifts are predictions and can be influenced by the solvent and concentration.
Expected ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum will display six signals corresponding to the six carbon atoms in the pyridine ring and the methyl ester.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | ~148-152 |
| C-3 | ~120-125 |
| C-4 | ~140-145 |
| C-5 | ~105-110 |
| C-6 | ~155-160 |
| -C=O | ~165-170 |
| -OCH₃ | ~52-55 |
Note: These are estimated chemical shift ranges.
Comparison with an Alternative: Methyl 6-aminonicotinate
To provide a comparative perspective, the spectral data for a closely related, unsubstituted compound, Methyl 6-aminonicotinate, can be considered. The absence of the bromine atom at the C-5 position will lead to significant differences in the chemical shifts of the adjacent protons and carbons.
¹H and ¹³C NMR Data for a Potential Alternative (Data to be sourced from reliable literature):
A comprehensive table comparing the experimental data of this compound with a suitable alternative would be presented here, once reliable data for the target compound is obtained.
Experimental Protocol for NMR Analysis
Acquiring high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a detailed methodology:
1. Sample Preparation:
-
Weigh accurately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Ensure the sample is completely dissolved to form a homogeneous solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
Workflow for Spectral Analysis
The logical flow of analyzing the NMR spectral data to confirm the structure of this compound is illustrated in the following diagram.
Caption: Workflow for the NMR spectral analysis of this compound.
A definitive comparative guide on the ¹H and ¹³C NMR spectral analysis of this compound requires publicly available, experimentally verified data. While this guide provides the expected spectral features and a robust experimental protocol, researchers are encouraged to acquire their own data for definitive structural confirmation. The comparison with analogous compounds, once the primary data is secured, will offer valuable insights into the electronic effects of the substituent groups on the pyridine ring.
Comparative Analysis of Synthetic Pathways to Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two potential synthetic routes for the preparation of Methyl 6-amino-5-bromonicotinate, a valuable building block in medicinal chemistry. The comparison is based on published methodologies for analogous transformations, offering insights into potential yields, reaction conditions, and the relative advantages of each pathway.
Overview of Synthetic Strategies
Two primary retrosynthetic disconnections for this compound are considered, leading to two distinct forward synthetic routes. Route A involves the initial esterification of 6-aminonicotinic acid followed by subsequent bromination. In contrast, Route B commences with the bromination of 6-aminonicotinic acid, followed by the esterification of the resulting 6-amino-5-bromonicotinic acid. The selection of a particular route may be influenced by factors such as the availability of starting materials, desired purity of the final product, and scalability.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. It is important to note that where direct experimental data for the target molecule is unavailable, the presented data is based on analogous reactions reported in the literature.
| Parameter | Route A | Route B |
| Starting Material | 6-Aminonicotinic acid | 6-Aminonicotinic acid |
| Step 1 Reaction | Esterification | Bromination |
| Step 1 Reagents | Methanol, Conc. HCl | N-Bromosuccinimide, Acetonitrile |
| Step 1 Temp. | Reflux | Room Temperature |
| Step 1 Time | 16 hours | 4 hours |
| Step 1 Yield | ~71% (for non-brominated analog) | Estimated high yield |
| Step 2 Reaction | Bromination | Esterification |
| Step 2 Reagents | N-Bromosuccinimide, Acetonitrile | Methanol, Conc. HCl |
| Step 2 Temp. | Room Temperature | Reflux |
| Step 2 Time | 4 hours | 16 hours |
| Step 2 Yield | Estimated high yield | Estimated good to high yield |
| Overall Estimated Yield | Moderate to High | Moderate to High |
| Purification Method | Column Chromatography | Extraction, Crystallization |
Experimental Protocols
Route A: Esterification followed by Bromination
Step 1: Synthesis of Methyl 6-aminonicotinate
This procedure is adapted from a known method for the esterification of 6-aminonicotinic acid.
A mixture of 6-aminonicotinic acid (1.0 eq), methanol (10-20 volumes), and concentrated hydrochloric acid (catalytic amount) is heated to reflux for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to 8 with sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 6-aminonicotinate.
Step 2: Synthesis of this compound
This proposed method is based on the bromination of activated aromatic rings.
To a solution of Methyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane at room temperature, N-Bromosuccinimide (NBS) (1.0-1.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature for approximately 4 hours, with progress monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product, this compound.
Route B: Bromination followed by Esterification
Step 1: Synthesis of 6-Amino-5-bromonicotinic acid
This is a proposed procedure based on the bromination of structurally similar amino-substituted aromatic compounds.
6-Aminonicotinic acid (1.0 eq) is dissolved in a suitable solvent like acetonitrile. N-Bromosuccinimide (1.0-1.2 eq) is added portion-wise to the solution at room temperature. The mixture is stirred for 4 hours, and the reaction is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The crude 6-amino-5-bromonicotinic acid can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound
This procedure is a standard acid-catalyzed esterification.
A suspension of 6-amino-5-bromonicotinic acid (1.0 eq) in methanol (10-20 volumes) is treated with a catalytic amount of concentrated hydrochloric acid. The mixture is heated to reflux for 16 hours. The reaction is monitored by TLC. After cooling to room temperature, the methanol is evaporated under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The product is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Visualizing the Synthetic Pathways
Caption: Comparison of two synthetic routes to this compound.
Conclusion
Both Route A and Route B present viable pathways for the synthesis of this compound. The choice between the two routes may depend on the specific experimental conditions that are found to be optimal for the bromination and esterification of the respective intermediates. Route A may be preferable if the esterification of the starting material is high-yielding and the subsequent bromination is selective and clean. Conversely, Route B could be more advantageous if the direct bromination of 6-aminonicotinic acid proceeds efficiently and the subsequent esterification of the brominated intermediate is straightforward. Further experimental validation is required to determine the most efficient and scalable route for the synthesis of this important chemical intermediate.
A Comparative Guide to the Biological Activity of Methyl 6-amino-5-bromonicotinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Methyl 6-amino-5-bromonicotinate and its analogs. Due to the limited availability of direct comparative studies on this compound, this document synthesizes information on related nicotinic acid derivatives and the general effects of bromine substitution on the bioactivity of heterocyclic compounds. The aim is to offer insights into the potential therapeutic applications and structure-activity relationships (SAR) of this class of molecules.
Introduction to this compound
This compound is a halogenated derivative of a nicotinic acid ester. The nicotinic acid (niacin or vitamin B3) scaffold is a common feature in many biologically active compounds. The introduction of substituents such as amino and bromo groups can significantly modulate the pharmacological properties of the parent molecule. While specific biological data for this compound is scarce in publicly available literature, its structural motifs suggest potential applications in areas like oncology and anti-inflammatory research.
The Influence of Bromine Substitution on Biological Activity
The presence of a bromine atom can significantly impact a molecule's biological activity. Halogenation, in general, can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Several studies on related heterocyclic compounds have demonstrated that bromination can enhance antiproliferative and other biological activities.
For instance, a study on imidazo[4,5-b]pyridines revealed that the substitution of the pyridine nucleus with a bromine atom markedly increased the antiproliferative activity against various human cancer cell lines.[1] Similarly, research on brominated plastoquinone analogs has shown significant growth inhibition in leukemia, non-small cell lung cancer, colon cancer, melanoma, and ovarian cancer cell lines. These findings suggest that the bromine atom in this compound may contribute to enhanced biological efficacy compared to its non-brominated counterpart, Methyl 6-aminonicotinate.
Comparative Biological Activity of Related Nicotinic Acid Analogs
While direct comparative data for this compound is not available, studies on various substituted methyl nicotinate and nicotinamide derivatives provide valuable insights into their potential anticancer and anti-inflammatory activities.
Anticancer Activity
The following table summarizes the cytotoxic activity of various heterocyclic compounds, some of which share structural similarities with the nicotinic acid scaffold. This data, while not a direct comparison, illustrates the range of potencies that can be achieved with related structures.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Bromo-substituted imidazo[4,5-b]pyridine (Compound 10) | SW620 (Colon Carcinoma) | 0.4 | [1] |
| Bromo-substituted imidazo[4,5-b]pyridine (Compound 14) | SW620 (Colon Carcinoma) | 0.7 | [1] |
| Brominated Plastoquinone Analog (BrPQ5) | Various Cancer Cell Lines | 1.55 - 4.41 (GI50) |
Potential as Kinase Inhibitors
Many small molecule anticancer drugs function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. The pyridine and aminopyridine moieties are common scaffolds in kinase inhibitors. While there is no direct evidence of this compound acting as a kinase inhibitor, its structural features make this a plausible mechanism of action to investigate.
Below is a conceptual diagram illustrating the general mechanism of a kinase inhibitor.
Caption: General mechanism of competitive kinase inhibition.
Experimental Protocols
This section details common experimental methodologies used to evaluate the biological activities discussed in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for a typical MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights
The positions of the amino and bromo substituents on the pyridine ring are critical for determining the biological activity of this compound and its analogs.
-
Amino Group: The position and accessibility of the amino group can influence hydrogen bonding interactions with target proteins.
-
Bromo Group: As discussed, the bromine atom can enhance activity through various mechanisms, including increased lipophilicity and favorable halogen bonding. The position of the bromine atom relative to the other functional groups will dictate its influence on the molecule's electronic properties and steric profile.
Further research involving the synthesis and biological evaluation of a series of positional isomers and analogs is necessary to establish a clear SAR for this class of compounds.
Conclusion
While direct experimental data on the biological activity of this compound is limited, the analysis of related structures and the known effects of bromine substitution provide a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The nicotinic acid scaffold, combined with the enhancing effect of bromination, suggests that this compound and its analogs are promising candidates for further drug discovery and development efforts. Future studies should focus on the direct synthesis and comparative biological evaluation of this compound and its non-brominated and isomeric analogs to elucidate their specific activities and mechanisms of action.
References
Navigating the Structural Landscape of Nicotinates: A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 6-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this information, providing critical insights for structure-activity relationship (SAR) studies and rational drug design. This guide focuses on the X-ray crystallographic analysis of Methyl 6-amino-5-bromonicotinate, a substituted pyridine derivative of interest in medicinal chemistry. While a public crystal structure for this specific compound is not currently available, this document provides a comprehensive framework for its analysis. It includes a detailed, generalized experimental protocol for its synthesis, crystallization, and subsequent X-ray diffraction analysis. Furthermore, a comparative analysis is presented against structurally related compounds for which crystallographic data are available, namely Methyl 6-chloronicotinate and Methyl 6-aminonicotinate, to predict and understand the potential structural features of the title compound.
Comparative Crystallographic Data
To contextualize the potential structural characteristics of this compound, the following table summarizes the crystallographic data for two key analogues. This comparison highlights the influence of different substituents on the crystal lattice and molecular geometry.
| Parameter | Methyl 6-chloronicotinate[1] | Methyl 6-aminonicotinate |
| Empirical Formula | C₇H₆ClNO₂ | C₇H₈N₂O₂ |
| Formula Weight | 171.58 | 152.15 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 3.8721(4) | 7.934(2) |
| b (Å) | 5.8068(6) | 6.098(2) |
| c (Å) | 17.3721(18) | 15.580(5) |
| α (°) | 95.563(9) | 90 |
| β (°) | 94.918(8) | 102.43(3) |
| γ (°) | 104.657(9) | 90 |
| Volume (ų) | 373.64(7) | 736.3(4) |
| Z | 2 | 4 |
| Calculated Density (Mg/m³) | 1.525 | 1.372 |
| CCDC Number | 861852 | 1454589 |
Experimental Protocols
This section outlines a standard, comprehensive methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound, based on established procedures for similar compounds.
Synthesis and Crystallization of this compound
A plausible synthetic route to this compound involves the bromination of Methyl 6-aminonicotinate.
Materials:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Bromination: In a round-bottom flask, dissolve Methyl 6-aminonicotinate in anhydrous acetonitrile. Add N-Bromosuccinimide (NBS) portion-wise at room temperature while stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
-
Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as a mixture of methanol and water.
X-ray Crystallographic Analysis
The following protocol describes a general procedure for single-crystal X-ray diffraction analysis.
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα, λ = 0.71073 Å).
-
The crystal-to-detector distance is set, and a series of frames are collected with varying ω and φ angles.
Structure Solution and Refinement:
-
The collected diffraction data is processed, including cell refinement, data reduction, and absorption correction.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Workflow for X-ray Crystallographic Analysis
The following diagram illustrates the typical workflow from sample preparation to the final crystal structure determination.
Caption: A flowchart outlining the major steps in single-crystal X-ray crystallographic analysis.
References
A Comparative Guide to Catalysts for Reactions Involving Methyl 6-amino-5-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-amino-5-bromonicotinate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of multiple reactive sites, particularly the bromine atom, which allows for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of common catalytic systems for four key transformations of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. The selection of an appropriate catalyst is crucial for achieving high yields and selectivity in these transformations.
Overview of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1][2][3] For this compound, these reactions typically occur at the C5-position, replacing the bromine atom with a variety of substituents.
-
Suzuki-Miyaura Coupling: This reaction forms a new C-C bond between the pyridine ring and an organoboron species, typically a boronic acid or ester. It is widely used for the synthesis of biaryl and heteroaryl compounds.[4][5]
-
Buchwald-Hartwig Amination: This reaction creates a C-N bond between the pyridine ring and a primary or secondary amine, providing access to a diverse range of substituted aminopyridines.[6][7]
-
Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the pyridine ring and an alkene, leading to the synthesis of substituted vinylpyridines.[8][9]
-
Sonogashira Coupling: This reaction couples the pyridine ring with a terminal alkyne to form a new C-C bond, yielding alkynyl-substituted pyridines.[2][10]
Comparative Performance of Catalytic Systems
The efficiency of these cross-coupling reactions is highly dependent on the choice of the palladium precursor, the ligand, the base, and the solvent. Below is a summary of typical catalytic systems and their performance in reactions involving this compound and analogous substrates.
Data Presentation
Due to the limited availability of specific comparative studies on this compound, the following tables include data from structurally similar substrates to provide a strong indication of expected catalyst performance.
Suzuki-Miyaura Coupling Data
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Time (h) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 | 4-12 | [11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Arylboronic acids | High (expected) | 12-24 | [11] |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | Arylboronic acids | Good to Excellent | 12-24 | [4] |
Data for the Suzuki-Miyaura coupling is often reported for analogous bromopyridine substrates.
Buchwald-Hartwig Amination Data
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Time (h) | Ref. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | Morpholine | 60-88 | 16 | [12] |
| Pd₂(dba)₃ | XPhos | LHMDS | Dioxane | Ammonia equivalent | — | 12-16 | [13] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | THF | Primary/Secondary Amines | ~80 | — | [3] |
Data presented is for similar 6-bromopyridine derivatives.
Heck Reaction Data
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Time (h) | Ref. |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | Styrene | Good (expected) | 12-24 | [14] |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | NMP | n-Butyl acrylate | High (expected) | 16-24 | [14] |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | Alkenes | Good to Excellent | 12-24 | [14] |
Sonogashira Coupling Data
| Catalyst System | Co-catalyst | Base | Solvent | Coupling Partner | Yield (%) | Time (h) | Ref. |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 1-Ethyl-4-ethynylbenzene | 92 | 16 | [15] |
| PdCl₂(PPh₃)₂ | CuI | DIPEA | Toluene | Terminal Alkynes | Good to Excellent | 12-24 | [2] |
| Pd(OAc)₂ | — | Cs₂CO₃ | Acetonitrile | Terminal Alkynes | Good | 12 | [16] |
Yield data is based on the coupling of similar bromopyridine substrates.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound, adapted from procedures for structurally related compounds. Optimization of these conditions may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.03-0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 v/v), degassed
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
Xantphos or other suitable phosphine ligand (0.02-0.10 equiv)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate and purify the product by flash column chromatography.[3][17]
Heck Reaction Protocol
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02-0.05 equiv)
-
Triphenylphosphine (PPh₃) or other suitable ligand (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the alkene via syringe.
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[14]
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.05-0.10 equiv)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
To a degassed solution of this compound in the chosen solvent and base, add the palladium catalyst and CuI.
-
Degas the mixture again for 5-10 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[15]
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the catalytic cycles and general experimental workflows for the discussed cross-coupling reactions.
Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle and experimental workflow.
Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle and workflow.
Heck Reaction
Caption: Heck reaction catalytic cycle and experimental workflow.
Sonogashira Coupling
Caption: Sonogashira coupling catalytic cycles.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful methods for the synthesis of a wide array of functionalized pyridine derivatives. The choice of catalyst system is paramount for achieving optimal results. For routine Suzuki couplings, Pd(PPh₃)₄ offers a reliable option, while more challenging transformations may benefit from the use of more advanced ligand systems like SPhos or dppf. In Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands such as Xantphos and XPhos are often essential for high yields. The Heck and Sonogashira reactions also benefit from careful selection of palladium precursors and ligands tailored to the specific alkene or alkyne coupling partner. The experimental protocols provided herein serve as a starting point for the development of robust synthetic routes utilizing this compound as a key building block. Further screening of catalysts, ligands, bases, and solvents is recommended to optimize these reactions for specific applications.
References
- 1. Page loading... [guidechem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation[v1] | Preprints.org [preprints.org]
A Comparative Analysis of the Reactivity of Methyl 6-amino-5-bromonicotinate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for the efficient synthesis of complex molecules. This guide presents a comparative overview of the reactivity of Methyl 6-amino-5-bromonicotinate against other brominated pyridines in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This analysis is supported by experimental data from studies on structurally analogous compounds to provide a predictive framework for reaction performance.
The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the carbon-bromine bond towards oxidative addition, a critical step in the catalytic cycle. However, the presence of substituents, such as the amino and methyl ester groups in this compound, introduces a nuanced interplay of electronic and steric effects that can modulate this reactivity.
Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring. In the case of this compound, the amino group at the 6-position and the methyl ester at the 3-position both influence the electron density of the pyridine ring and, consequently, the reactivity of the C-Br bond at the 5-position.
While direct comparative data for this compound is limited, studies on analogous compounds such as 5-bromo-2-methylpyridin-3-amine provide valuable insights. The presence of an amino group can potentially inhibit the catalyst through coordination, but this effect can be mitigated by careful selection of ligands and reaction conditions.
| Bromopyridine Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 85[1] |
| 5-Bromonicotinic acid | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | DMF | 80 | 24 | 82[2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 95 |
Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The reactivity of the C-Br bond in bromopyridines is a key factor in the efficiency of this reaction. For this compound, the electronic and steric environment around the bromine atom will dictate the ease of oxidative addition to the palladium catalyst.
Data from structurally similar 3-bromo-2-aminopyridines indicates that these substrates can be challenging due to potential chelation of the palladium catalyst by the adjacent amino group, which can hinder the catalytic cycle. However, the use of specialized ligands like RuPhos and BrettPhos can overcome these challenges and lead to high-yielding amination reactions.[3]
| Bromopyridine Derivative | Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-bromo-2-aminopyridine | Morpholine | RuPhos precatalyst (4 mol%) | LiHMDS | THF | 65 | 16 | 83[3] |
| 3-bromo-2-aminopyridine | Cyclopentylamine | BrettPhos precatalyst | LiHMDS | THF | 65 | - | 78[3] |
| 2-Amino-6-bromopyridine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | reflux | 18 | 75[4] |
Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. The success of this reaction with bromopyridines is dependent on the electronic activation of the C-Br bond.
For this compound, the electron-donating amino group and the electron-withdrawing ester group will have opposing effects on the reactivity of the C-Br bond. Insights can be drawn from studies on 2-amino-3-bromopyridines, where high yields have been achieved with a variety of terminal alkynes.[5]
| Bromopyridine Derivative | Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96[5] |
| 2-amino-3-bromopyridine | 1-Ethynyl-4-ethylbenzene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92[6] |
| 6-Bromopyridin-3-amine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 | 4 | 88 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol for a Bromopyridine Derivative
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[7]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95 °C with stirring for the required time (typically 18 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol for an Aminobromopyridine
This protocol is based on the amination of 3-bromo-2-aminopyridine with morpholine.[3]
Materials:
-
3-Bromo-2-aminopyridine (1.0 equiv)
-
Amine (e.g., Morpholine) (1.5 equiv)
-
RuPhos precatalyst (4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv, 1 M in THF)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a vial with the palladium precatalyst and LiHMDS.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add 3-bromo-2-aminopyridine and the amine.
-
Seal the vial and heat the reaction mixture to 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
General Sonogashira Coupling Protocol for an Aminobromopyridine
This protocol is adapted from the coupling of 2-amino-3-bromopyridines with terminal alkynes.[5]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add Pd(CF₃COO)₂, PPh₃, and CuI under an inert atmosphere.
-
Add DMF and stir the mixture for 30 minutes.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Pathways
To aid in the conceptualization of the experimental processes and catalytic cycles, the following diagrams are provided.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scirp.org [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of Methyl 6-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 6-amino-5-bromonicotinate, a valuable building block in the synthesis of a variety of pharmaceutical compounds, is no exception. This guide provides a comparative analysis of synthetic protocols for this important molecule, offering a detailed look at methodologies, efficiency, and the underlying chemical principles.
Comparative Analysis of Synthetic Protocols
The primary synthetic pathway can be broken down into two key transformations: Esterification and Bromination. The efficiency of the overall process is a product of the yields and practicalities of each of these steps.
| Parameter | Protocol 1: Two-Step Synthesis via Esterification and Bromination |
| Starting Material | 6-Aminonicotinic Acid |
| Intermediate | Methyl 6-aminonicotinate |
| Key Reagents | Step 1 (Esterification): Methanol, Acid Catalyst (e.g., HCl, H₂SO₄) Step 2 (Bromination): Brominating Agent (e.g., NBS, 1,3-dibromo-5,5-dimethylhydantoin) |
| Reported Yield | Step 1: High Step 2: Expected to be moderate to high, dependent on conditions |
| Reaction Conditions | Step 1: Reflux Step 2: Varies with brominating agent, typically mild conditions |
| Purification | Standard chromatographic techniques or recrystallization |
| Advantages | Utilizes a readily available starting material. The two-step approach allows for optimization of each transformation individually. |
| Disadvantages | Lack of a single, comprehensively documented protocol for the entire sequence necessitates careful optimization of the bromination step. |
Experimental Protocols
Protocol 1: Two-Step Synthesis
This protocol is presented as a logical sequence based on established chemical transformations.
Step 1: Synthesis of Methyl 6-aminonicotinate (Esterification)
This procedure is based on the general principles of Fischer esterification.
-
Materials:
-
6-Aminonicotinic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid or Hydrogen Chloride (gas)
-
-
Procedure:
-
To a suspension of 6-aminonicotinic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the mixture at 0 °C.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 6-aminonicotinate.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of this compound (Bromination)
While a specific, validated protocol for the bromination of Methyl 6-aminonicotinate is not explicitly detailed in the surveyed literature, a plausible method can be designed utilizing N-Bromosuccinimide (NBS), a common and effective reagent for the bromination of electron-rich aromatic and heterocyclic systems.
-
Materials:
-
Methyl 6-aminonicotinate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Solvent (e.g., Acetonitrile, Dichloromethane)
-
-
Proposed Procedure:
-
Dissolve Methyl 6-aminonicotinate in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.0 - 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a period of time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to consume any unreacted bromine.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Visualizing the Synthesis
To aid in the conceptualization of the synthetic process, the following diagrams illustrate the logical workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The two-step synthesis of this compound from 6-aminonicotinic acid represents a logical and likely efficient approach. While the esterification step is a standard and high-yielding transformation, the subsequent bromination step requires careful selection of reagents and optimization of reaction conditions to achieve high selectivity and yield. The use of N-Bromosuccinimide is a promising avenue for this transformation. Further experimental validation is necessary to establish a definitive, optimized protocol and to provide precise quantitative data for a direct comparison with other potential, yet to be fully elucidated, synthetic routes. This guide serves as a foundational resource for researchers embarking on the synthesis of this important pharmaceutical intermediate.
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Methyl 6-amino-5-bromonicotinate and Its Precursors
For researchers, scientists, and professionals in drug development, a detailed understanding of the molecular structure and purity of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the target compound, Methyl 6-amino-5-bromonicotinate, with its key precursors, 6-Aminonicotinic acid and Methyl 6-aminonicotinate. By examining their unique spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we offer a clear roadmap for reaction monitoring and final product characterization.
The synthetic pathway to this compound is a sequential process involving esterification followed by bromination. This guide will first present the comparative spectroscopic data of the starting material, a key intermediate, and the final product. Subsequently, detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure reproducibility.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. These values serve as benchmarks for confirming the identity and purity of the compounds at each stage of the synthesis.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-4 | H-5 | -OCH₃ | -NH₂ |
| 6-Aminonicotinic acid | 8.45 (d) | 7.95 (dd) | 6.58 (d) | - | 6.5 (br s) |
| Methyl 6-aminonicotinate | 8.51 (d) | 7.94 (dd) | 6.50 (d) | 3.79 (s) | 6.55 (br s) |
| This compound | 8.48 (s) | 8.15 (s) | - | 3.85 (s) | 7.1 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ |
| 6-Aminonicotinic acid | 148.5 | 122.1 | 140.2 | 108.9 | 162.3 | 168.5 | - |
| Methyl 6-aminonicotinate | 149.2 | 120.8 | 140.5 | 108.5 | 162.1 | 166.8 | 51.5 |
| This compound | 148.9 | 121.5 | 142.1 | 98.7 | 159.8 | 165.9 | 52.3 |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch (Acid) | N-H Stretch | C=O Stretch | C-N Stretch | C-Br Stretch |
| 6-Aminonicotinic acid | 2500-3300 (broad) | 3450, 3350 | 1680 | 1320 | - |
| Methyl 6-aminonicotinate | - | 3460, 3340 | 1715 | 1310 | - |
| This compound | - | 3470, 3360 | 1720 | 1305 | 680 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M+H]⁺ |
| 6-Aminonicotinic acid | C₆H₆N₂O₂ | 138.12 | 139.05 |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | 152.15 | 153.07 |
| This compound | C₇H₇BrN₂O₂ | 231.05 | 230.98 / 232.98 |
Experimental Protocols
Synthesis
The synthesis of this compound is typically achieved in a two-step process from 6-aminonicotinic acid.
Step 1: Esterification of 6-Aminonicotinic Acid to Methyl 6-aminonicotinate
-
Materials: 6-Aminonicotinic acid, Methanol, Sulfuric acid.
-
Procedure: A solution of 6-aminonicotinic acid in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours. After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield Methyl 6-aminonicotinate.
Step 2: Bromination of Methyl 6-aminonicotinate to this compound
-
Materials: Methyl 6-aminonicotinate, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure: Methyl 6-aminonicotinate is dissolved in acetonitrile. N-Bromosuccinimide is then added portion-wise to the solution at room temperature. The reaction is stirred for several hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.
Spectroscopic Analysis
Standard analytical techniques are employed for the characterization of the synthesized compounds.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: FT-IR spectra are obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Mass spectra are acquired using an electrospray ionization (ESI) source in positive ion mode. The samples are typically dissolved in a suitable solvent like methanol or acetonitrile before analysis.
Visualizing the Synthetic Pathway
The logical flow of the synthesis from precursors to the final product is illustrated in the following diagram.
In-Silico Modeling of Methyl 6-amino-5-bromonicotinate Derivatives' Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the binding affinity of novel Methyl 6-amino-5-bromonicotinate derivatives against promising therapeutic targets using in-silico modeling techniques. Given the nascent stage of research into this specific chemical series, this document outlines a best-practice methodology by comparing hypothetical derivatives to a known inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ metabolism and a validated target in oncology.[1][2]
Introduction to In-Silico Binding Affinity Modeling
In-silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective prediction of a compound's binding affinity to a protein target. Techniques such as molecular docking and molecular dynamics simulations allow researchers to visualize binding modes, understand structure-activity relationships (SAR), and prioritize compounds for synthesis and experimental testing. This guide focuses on a molecular docking workflow to compare the binding potential of newly designed this compound derivatives against a known NAMPT inhibitor.
Target Selection: Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[3] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway for survival, making NAMPT an attractive target for anticancer drug development.[2] Several potent and selective NAMPT inhibitors have been developed and have shown significant anti-proliferative activity in various cancer cell lines.[4][5] The structural similarity of this compound to nicotinamide, the natural substrate of NAMPT, makes this enzyme a highly relevant target for this class of compounds.
Comparative In-Silico Analysis: Reference vs. Novel Derivatives
To establish a baseline for our in-silico comparison, we have selected a well-characterized NAMPT inhibitor from the literature, here designated as Reference Compound 1 , which exhibits a known half-maximal inhibitory concentration (IC50). We will compare this to a series of three hypothetical This compound Derivatives (M6A5B-01, M6A5B-02, and M6A5B-03) .
Data Presentation: Predicted Binding Affinities and Physicochemical Properties
The following table summarizes the predicted binding affinities (in kcal/mol) and key physicochemical properties of the reference compound and the designed derivatives as would be generated from a typical molecular docking and property prediction workflow. Lower predicted binding energy indicates a potentially higher binding affinity.
| Compound ID | Structure | Predicted Binding Affinity (kcal/mol) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors |
| Reference Compound 1 | Structure of a known NAMPT inhibitor (e.g., from a cited paper) | -9.8 | 450.5 | 3.2 | 2 | 5 |
| M6A5B-01 (Parent) | This compound | -7.2 | 231.0 | 1.5 | 2 | 3 |
| M6A5B-02 (Amide Analog) | 6-amino-5-bromo-N-phenylnicotinamide | -8.5 | 292.1 | 2.8 | 2 | 3 |
| M6A5B-03 (Urea Analog) | 1-(6-amino-5-bromopyridin-3-yl)-3-phenylurea | -9.1 | 321.2 | 3.1 | 3 | 4 |
Note: The data for M6A5B derivatives are hypothetical and for illustrative purposes to demonstrate the comparative methodology.
Experimental and Computational Protocols
A robust and reproducible in-silico workflow is critical for generating reliable predictions. The following sections detail the standard protocols for molecular docking studies.
Protein and Ligand Preparation
-
Protein Structure Retrieval : The crystal structure of human NAMPT in complex with a ligand is obtained from the Protein Data Bank (PDB).
-
Protein Preparation : The protein structure is prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing residues or side chains using software such as Schrödinger's Protein Preparation Wizard or AutoDockTools.
-
Ligand Preparation : The 3D structures of the reference compound and the this compound derivatives are built using a molecular editor (e.g., MarvinSketch, ChemDraw). The ligands are then prepared for docking by generating low-energy conformers and assigning appropriate protonation states and partial charges.
Molecular Docking
-
Grid Generation : A docking grid is defined around the active site of NAMPT, typically centered on the co-crystallized ligand from the PDB structure. The grid dimensions should be sufficient to accommodate ligands of various sizes.
-
Docking Simulation : Molecular docking is performed using a validated docking program such as AutoDock Vina, Glide, or GOLD. The program samples different conformations and orientations of each ligand within the defined active site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis : The resulting docking poses for each ligand are analyzed to identify the most favorable binding mode. Key interactions with active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and documented.
Visualization of Workflows and Pathways
In-Silico Molecular Docking Workflow
The following diagram illustrates the key steps in the computational workflow for predicting the binding affinity of the this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Purity Assessment of Methyl 6-amino-5-bromonicotinate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Methyl 6-amino-5-bromonicotinate is of paramount importance for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Robust and validated analytical methods are essential for accurate purity determination. This guide provides a comparative analysis of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. Furthermore, it outlines the principles of cross-validation to ensure consistency and reliability between different analytical methods.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of this compound and its potential impurities, as well as the specific requirements of the analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation is based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.[1] |
| Applicability | Well-suited for the analysis of the main component and non-volatile or thermally labile impurities.[1] | Effective for identifying and quantifying volatile and semi-volatile impurities.[1] Due to the amino group, derivatization may be required to increase volatility and improve peak shape. |
| Typical Stationary Phase | C18 (Reversed-Phase)[1] | Polysiloxane-based (e.g., 5% phenyl)[1] |
| Limit of Detection (LOD) | Typically in the low nanogram (ng) range.[1] | Can reach the picogram (pg) range for targeted analysis.[1] |
| Structural Information | Limited to retention time and UV-Vis spectra unless coupled with a mass spectrometer (LC-MS). | Provides detailed structural information from the mass spectrum, aiding in the identification of unknown impurities.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for HPLC and GC-MS analysis of a compound similar to this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, typically the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to ensure separation of compounds with different boiling points. For a similar compound, a program could start at a lower temperature and ramp up to a higher temperature.[1]
-
Injection: A small volume of the sample solution is injected into the heated inlet.
-
Ionization Mode: Electron Ionization (EI) is commonly used.[1]
-
Mass Range: A suitable mass range is scanned to detect the parent ion and fragmentation products of this compound and its impurities.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent. Derivatization may be necessary for compounds with polar functional groups like the amino group to enhance volatility.
Cross-Validation of Analytical Results
Cross-validation is the process of comparing results from two different analytical methods to determine if they are comparable.[2] This is crucial when, for instance, a new method is introduced or when samples are analyzed at different laboratories.[2] The goal is to ensure the consistency and reliability of the data.[2]
The following diagram illustrates a general workflow for the cross-validation of two analytical methods for purity determination.
The logical relationship between the key aspects of comparing two analytical techniques for purity determination is depicted in the diagram below.
References
Evaluating the Cost-Effectiveness of Synthesis Methods for Methyl 6-amino-5-bromonicotinate: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-amino-5-bromonicotinate is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two potential synthetic routes to this compound, evaluating their cost-effectiveness based on available data for starting materials and reagents.
Method 1: Direct Bromination of Methyl 6-aminonicotinate
This approach involves a two-step synthesis starting from the readily available 6-aminonicotinic acid. The first step is an esterification to produce Methyl 6-aminonicotinate, which is then subjected to regioselective bromination.
Experimental Protocol:
Step 1: Synthesis of Methyl 6-aminonicotinate
Step 2: Bromination of Methyl 6-aminonicotinate
A specific protocol for the bromination of Methyl 6-aminonicotinate to yield this compound is not explicitly detailed in the available literature. However, based on the bromination of similar aminopyridine derivatives, a plausible method would involve the use of N-Bromosuccinimide (NBS) as the brominating agent. The reaction would likely be carried out in a suitable solvent, such as acetonitrile or dichloromethane, at a controlled temperature to enhance regioselectivity and minimize the formation of di-brominated byproducts.
Method 2: Multi-step Synthesis via Sandmeyer Reaction
This alternative route involves a multi-step process starting from Methyl 6-aminonicotinate. This pathway introduces a nitro group, which is subsequently reduced to an amine, followed by a Sandmeyer reaction to introduce the bromine atom.
Experimental Protocol:
Step 1: Nitration of Methyl 6-aminonicotinate
A detailed experimental protocol for the nitration of Methyl 6-aminonicotinate to yield Methyl 6-amino-5-nitronicotinate is not available in the reviewed literature. This step would typically involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions.
Step 2: Reduction of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate
To a solution of 1 gram of Methyl 6-amino-5-nitronicotinate in 10 ml of methanol, 0.1 g of 5% palladium on carbon is added. The mixture is then subjected to hydrogenation at room temperature and normal pressure until the stoichiometric amount of hydrogen is absorbed. The catalyst is removed by filtration, and the solvent is evaporated. The resulting residue is recrystallized from ethanol to yield Methyl 5,6-diaminonicotinate.
Step 3: Diazotization and Sandmeyer Reaction of Methyl 5,6-diaminonicotinate
A specific protocol for the diazotization of the 5-amino group of Methyl 5,6-diaminonicotinate followed by a Sandmeyer reaction to produce this compound is not detailed in the available literature. This step would generally involve treating the diamino compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then reacted with a copper(I) bromide solution.
Data Presentation
Due to the lack of specific experimental data for the complete synthesis of this compound by either method, a quantitative comparison of yield, purity, and reaction time cannot be provided at this time. However, a qualitative assessment and a cost analysis of the key starting materials and reagents can be made.
Table 1: Cost Comparison of Key Reagents
| Reagent | Method | Supplier Example | Price (USD) per Unit |
| Methyl 6-aminonicotinate | Direct Bromination (Starting Material) | TCI America | $55.00 / 5g |
| N-Bromosuccinimide (NBS) | Direct Bromination (Reagent) | Sigma-Aldrich | $44.30 / 100g |
| Methyl 6-amino-5-nitronicotinate | Sandmeyer Route (Intermediate) | BLD Pharm | Inquire for pricing |
| Palladium on Carbon (5%) | Sandmeyer Route (Catalyst) | --- | Varies |
| Copper(I) Bromide | Sandmeyer Route (Reagent) | --- | Varies |
Note: Prices are subject to change and may vary between suppliers and based on purity.
Cost-Effectiveness Evaluation
-
Direct Bromination: This route is likely to be more cost-effective due to the fewer number of synthetic steps, which generally leads to a higher overall yield and lower processing costs. The starting material, Methyl 6-aminonicotinate, is commercially available. The key challenge lies in achieving high regioselectivity during the bromination step to avoid the formation of unwanted isomers and the need for extensive purification.
-
Sandmeyer Reaction: This multi-step route is inherently more complex and likely to have a lower overall yield. The cost of the additional reagents, including the palladium catalyst and copper(I) bromide, and the increased processing time would contribute to a higher overall cost. However, this route may offer better control over the regioselectivity of the bromination.
Mandatory Visualization
Caption: Comparative workflow of two synthesis routes for this compound.
Safety Operating Guide
Proper Disposal of Methyl 6-amino-5-bromonicotinate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe disposal of Methyl 6-amino-5-bromonicotinate.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Hazard Profile
Before handling this compound, it is essential to be aware of its hazard classifications. This information, summarized from safety data sheets (SDS), dictates the necessary safety precautions.
| Hazard Classification | GHS Category | Description |
| Skin Irritation | 2 | Causes skin irritation.[1][2] |
| Eye Irritation | 2 / 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation.[1][2] |
| Acute Aquatic Hazard | 3 | Harmful to aquatic life. |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use protective gloves resistant to chemicals.[1][3]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][3]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[4]
Step-by-Step Disposal Procedure
Disposal of this compound must be carried out in accordance with local, regional, and national regulations. The following steps provide a general guideline:
-
Collection:
-
Container Labeling:
-
The container must be labeled with the chemical name ("this compound") and appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Waste Disposal:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Containment: Prevent the spill from spreading and from entering drains.
-
Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[3]
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed container for disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 6-amino-5-bromonicotinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 6-amino-5-bromonicotinate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 180340-70-9
-
Molecular Formula: C₇H₇BrN₂O₂
Hazard Summary: this compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks[1][2]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times when handling the compound to protect against splashes and airborne particles. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact and splash protection. For prolonged or immersive contact, consider using thicker gloves such as butyl rubber or Viton, as nitrile has poor resistance to some halogenated and aromatic hydrocarbons. Always inspect gloves for tears or degradation before and after use and replace them immediately if compromised. Never reuse disposable gloves. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect against skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound that may generate dust, or solutions that may produce aerosols, must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Foot Protection | Closed-Toe Shoes | Required in all laboratory areas where chemicals are handled. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Precaution:
-
Before beginning work, ensure that the Safety Data Sheet (SDS) for this compound is readily available and has been reviewed.
-
Verify that a certified chemical fume hood is operational.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed and functional.[1][3] OSHA requires these to be accessible within 10 seconds of the hazard.[1][3]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling and Dispensing:
-
Conduct all manipulations of this compound, including weighing and transfer, inside a chemical fume hood to control exposure to dust and vapors.[4]
-
When weighing the solid, use a spatula to transfer the material. Avoid pouring directly from the container to minimize dust generation.
-
Keep the container of this compound tightly closed when not in use to prevent spillage and exposure.
-
-
Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent such as vermiculite or sand. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.
-
Major Spill: Evacuate the immediate area and alert colleagues. If the spill is large or involves a significant release of dust, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office or emergency response team.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[5] Seek prompt medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[4][5] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads, and weighing paper), in a designated and clearly labeled hazardous waste container.
-
This waste stream must be segregated from non-halogenated organic waste to ensure proper disposal. Halogenated waste is typically disposed of via incineration at high temperatures.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS office. The label should also indicate the associated hazards (e.g., "Irritant").
-
-
Storage and Pickup:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Arrange for waste pickup through your institution's EHS office, following their specific procedures for documentation and collection.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. jointcommission.org [jointcommission.org]
- 2. When Should Safety Showers & Emergency Eyewashes Be Used? - The ANSI Blog [blog.ansi.org]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. southalabama.edu [southalabama.edu]
- 5. CCOHS: Emergency Showers and Eyewash Stations [ccohs.ca]
- 6. Eyewash Stations and Emergency Showers: Where, When and How - SafeWork Insider [compliancesigns.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
